Product packaging for Ditiocarb-d10(Cat. No.:)

Ditiocarb-d10

Cat. No.: B12394307
M. Wt: 159.3 g/mol
InChI Key: LMBWSYZSUOEYSN-MWUKXHIBSA-N
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Description

Ditiocarb-d10 is a useful research compound. Its molecular formula is C5H11NS2 and its molecular weight is 159.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NS2 B12394307 Ditiocarb-d10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NS2

Molecular Weight

159.3 g/mol

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioic acid

InChI

InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)/i1D3,2D3,3D2,4D2

InChI Key

LMBWSYZSUOEYSN-MWUKXHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=S)S)C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCN(CC)C(=S)S

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ditiocarb-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditiocarb-d10, the deuterated analog of Ditiocarb (diethyldithiocarbamic acid), is a crucial tool in various scientific disciplines, particularly in pharmacology, toxicology, and analytical chemistry. Its isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Ditiocarb and its parent drug, disulfiram. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Structure and Identification

This compound is structurally identical to Ditiocarb, with the exception that the ten hydrogen atoms on the two ethyl groups are replaced with deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the non-deuterated form in mass spectrometric analyses.

The most common form available is Sodium this compound, often as a trihydrate.

Structure of the Diethyldithiocarbamate-d10 Anion:

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its common salt form. Data for the non-deuterated form is also provided for comparison.

Table 1: Chemical Identification of this compound and Related Compounds

IdentifierThis compound (Acid Form)Sodium this compoundSodium Diethyldithiocarbamate-d10 Trihydrate
Synonyms Diethyldithiocarbamic acid-d10N,N-Diethyl-carbamodithioic Acid-d10 Sodium Salt; Dithiocarb-d10 sodium[1]Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate[2]
CAS Number Not specified1261395-23-6[3][4]Not specified
Molecular Formula C₅HD₁₀NS₂C₅D₁₀NNaS₂[3][4]C₅D₁₀NNaS₂·3H₂O[2]
Molecular Weight 159.34 g/mol 181.32 g/mol [3][5]235.37 g/mol [2]
Canonical SMILES S=C(S)N(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H][Na+].[S-]C(=S)N(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H][Na+].[S-]C(=S)N(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H]).O.O.O

Table 2: Physical Properties of this compound and its Non-Deuterated Analog

PropertyThis compound (Data from Suppliers and Analogs)Sodium Diethyldithiocarbamate (for comparison)
Appearance White to off-white powder (based on analog)[6]White or slightly brown/pinkish odorless crystals
Melting Point ~95-98.5 °C (based on trihydrate analog)95 °C
Solubility Soluble in water (based on analog)Soluble in water and ethanol; insoluble in ether and benzene.
Storage Conditions +4°C[3]Room temperature
Purity >98% (as specified by some suppliers)[4]≥97%
Isotopic Enrichment Deuterium incorporation >99% (as specified by some suppliers)Not Applicable

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Ditiocarb and other dithiocarbamates are known inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8][9] This pathway is a crucial regulator of the inflammatory response, cell proliferation, and apoptosis. The inhibitory action of dithiocarbamates is believed to be mediated through the inhibition of IκB ubiquitin ligase, which prevents the degradation of the IκB inhibitor and subsequent translocation of NF-κB to the nucleus.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the point of inhibition by Ditiocarb.

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Ub Ub IkB_NFkB->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation of IκB Proteasome->NFkB Releases Ditiocarb Ditiocarb (and this compound) Ditiocarb->IKK_complex Inhibits DNA DNA NFkB_n->DNA Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription

Caption: Canonical NF-κB signaling pathway and inhibition by Ditiocarb.

Experimental Protocols

Proposed Experimental Workflow for Quantification of Ditiocarb in Plasma using this compound Internal Standard

Experimental_Workflow start Start sample_prep 1. Sample Preparation - Thaw plasma sample - Add this compound (Internal Standard) - Protein precipitation (e.g., with acetonitrile) start->sample_prep centrifugation 2. Centrifugation - Pellet precipitated proteins sample_prep->centrifugation extraction 3. Supernatant Transfer - Transfer supernatant to a clean tube centrifugation->extraction evaporation 4. Evaporation - Evaporate solvent under nitrogen extraction->evaporation reconstitution 5. Reconstitution - Reconstitute residue in mobile phase evaporation->reconstitution lc_ms_analysis 6. LC-MS/MS Analysis - Inject sample - Chromatographic separation - Mass spectrometric detection reconstitution->lc_ms_analysis data_processing 7. Data Processing - Integrate peak areas of Ditiocarb and this compound - Calculate concentration ratio lc_ms_analysis->data_processing end End data_processing->end

Caption: Proposed workflow for Ditiocarb quantification using this compound.

Detailed Proposed Methodologies

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).

    • Vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions (Representative):

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI), positive or negative mode (to be optimized).

    • MRM Transitions: Specific precursor-to-product ion transitions for Ditiocarb and this compound would need to be determined through infusion and optimization experiments.

Conclusion

This compound is an indispensable tool for the accurate quantification of Ditiocarb in complex biological matrices. Its well-defined chemical and physical properties, coupled with its role as a stable isotope-labeled internal standard, make it highly valuable for pharmacokinetic and metabolic studies. The understanding of its inhibitory effect on the NF-κB signaling pathway further broadens its utility in pharmacological research. The provided experimental framework offers a solid starting point for the development of robust analytical methods for Ditiocarb and related compounds.

References

Ditiocarb-d10: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity of Ditiocarb-d10, a deuterated analog of Ditiocarb. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or in other analytical applications.

Overview of this compound

This compound is the deuterium-labeled form of Ditiocarb, also known as Diethyldithiocarbamic acid. The replacement of ten hydrogen atoms with deuterium results in a heavier, stable isotope-labeled compound that is chemically identical to its non-deuterated counterpart but can be distinguished by mass spectrometry. This property makes it an ideal internal standard for quantitative analyses of Ditiocarb in various biological and environmental matrices.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) is a critical document that accompanies a chemical standard, providing detailed information about its identity, purity, and quality. For this compound, a typical CoA will include the following quantitative data, which is summarized in the table below. The values presented are representative and may vary between different lots and suppliers.

ParameterSpecificationTypical ValueAnalytical Method
Identity Conforms to structureConfirmed¹H NMR, ¹³C NMR, MS
Purity (by HPLC) ≥ 98.0%99.5%High-Performance Liquid Chromatography
Isotopic Purity ≥ 99 atom % D99.7 atom % DMass Spectrometry
Residual Solvents ≤ 0.5%< 0.1%Headspace Gas Chromatography (HS-GC)
Water Content ≤ 0.5%0.2%Karl Fischer Titration
Appearance White to off-white solidConformsVisual Inspection

Experimental Protocols for Purity Determination

The accurate determination of this compound purity relies on a combination of analytical techniques. The following sections detail the methodologies for the key experiments cited in the certificate of analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a primary technique for assessing the chemical purity of this compound by separating it from any non-deuterated or other impurities. Due to the inherent instability of dithiocarbamates, analysis is often performed after a derivatization step. A common approach involves methylation to form the more stable methyl ester.[1]

Experimental Protocol:

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Dissolve the sample in 10 mL of an alkaline buffer (e.g., 0.1 M sodium bicarbonate).

    • Add a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction mixture at room temperature for 30 minutes.

    • Extract the derivatized product into an organic solvent like dichloromethane.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak corresponding to the methylated this compound derivative.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is crucial for confirming the identity of this compound by verifying its molecular weight and fragmentation pattern. It is also the definitive method for determining its isotopic purity.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identity Confirmation: The observed mass of the molecular ion should correspond to the theoretical mass of this compound.

    • Isotopic Purity: The relative abundance of the deuterated species is compared to any residual non-deuterated Ditiocarb.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the positions of the deuterium atoms and the overall integrity of the molecule.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Conditions:

    • Spectrometer: 400 MHz or higher.

    • Nuclei: ¹H and ¹³C.

    • ¹H NMR: The absence of signals in the regions corresponding to the ethyl groups confirms successful deuteration.

    • ¹³C NMR: The carbon signals will show characteristic splitting patterns due to coupling with deuterium.

  • Data Analysis:

    • The resulting spectra are compared with those of a non-deuterated Ditiocarb standard and theoretical predictions to confirm the structure.

Visualizations

The following diagrams illustrate the logical workflow for the analysis of this compound and a conceptual signaling pathway where Ditiocarb might be involved as a chelating agent.

cluster_0 This compound Analysis Workflow A This compound Sample B Purity Analysis A->B C Identity & Isotopic Purity A->C D Structural Confirmation A->D E HPLC B->E F Mass Spectrometry C->F G NMR Spectroscopy D->G H Certificate of Analysis E->H F->H G->H

Caption: Workflow for the comprehensive analysis of this compound.

cluster_1 Conceptual Pathway: Ditiocarb as a Metal Chelator A Cellular Environment (with excess metal ions, e.g., Cu²⁺) B Ditiocarb C Ditiocarb-Metal Complex B->C Chelation D Inhibition of Metalloenzymes C->D E Alteration of Redox Signaling C->E F Cellular Response (e.g., Apoptosis, altered signaling) D->F E->F

Caption: Ditiocarb's potential role as a metal chelator in a cellular context.

References

Physicochemical Properties of Deuterated Dithiocarbamates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, is a powerful strategy in drug discovery and development to enhance pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core physicochemical properties of deuterated dithiocarbamates, a class of compounds with diverse biological activities. While specific experimental data for deuterated dithiocarbamates is limited in publicly available literature, this document outlines the anticipated effects of deuteration on key physicochemical parameters based on established principles of deuterium isotope effects. Furthermore, it details the experimental protocols necessary for the precise characterization of these properties, empowering researchers to conduct their own investigations. This guide also explores the potential impact of deuteration on the metabolic pathways of dithiocarbamates, offering insights for the design of novel therapeutic agents with improved metabolic stability.

Introduction to Dithiocarbamates and the Role of Deuteration

Dithiocarbamates are a class of organosulfur compounds characterized by the presence of a dithiocarbamate functional group (R₂NCS₂⁻). They exhibit a wide range of biological activities, including antifungal, pesticidal, and potential therapeutic applications in areas such as cancer and neurodegenerative diseases. The metabolic fate of dithiocarbamates is a critical determinant of their efficacy and toxicity.

Deuteration has emerged as a valuable tool to modulate the metabolic stability of drug candidates.[1] The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can significantly slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[1] This can lead to several advantages, including:

  • Improved metabolic stability: Reduced rate of metabolism can lead to a longer half-life and increased exposure of the drug.[1]

  • Lowered drug dosing and frequency: Enhanced stability may allow for smaller doses or less frequent administration.[1]

  • Reduction in toxic metabolites: By altering metabolic pathways, the formation of harmful byproducts may be minimized.[1]

  • Retention of pharmacological activity: Deuteration is a subtle modification that typically does not alter the parent compound's interaction with its biological target.[1]

Understanding the physicochemical properties of deuterated dithiocarbamates is paramount for predicting their behavior in biological systems and for the successful development of deuterated drug candidates.

Expected Physicochemical Properties of Deuterated Dithiocarbamates

Table 1: General Physicochemical Properties

PropertyExpected Effect of DeuterationRationale
Molecular Weight IncreaseThe mass of deuterium is approximately twice that of protium.
Melting Point Slight change (increase or decrease)Deuteration can subtly alter crystal packing and intermolecular forces, leading to minor, unpredictable changes in melting point.[2]
Boiling Point Slight increaseThe increased molecular weight generally leads to a slightly higher boiling point due to stronger van der Waals forces.
Density IncreaseThe higher mass of deuterium within a similar molecular volume results in increased density.

Table 2: Solubility and Partitioning

PropertyExpected Effect of DeuterationRationale
Aqueous Solubility Slight change (increase or decrease)Deuteration can have a small and unpredictable effect on solubility. In some cases, deuterated compounds have shown slightly increased aqueous solubility.[2] However, the effect is generally minor.[3]
Lipophilicity (LogP) Slight decreaseDeuterated compounds are generally slightly less lipophilic than their non-deuterated counterparts.[4]

Table 3: Acidity and Basicity

PropertyExpected Effect of DeuterationRationale
pKa (of N-H or S-H) Slight increaseThe N-D and S-D bonds are generally stronger than the corresponding N-H and S-H bonds, making the deuterated compounds slightly weaker acids (higher pKa).[5][6] Deuteration of adjacent C-H bonds can also have a small, inductive effect on the basicity of amines.[7]

Experimental Protocols for Characterization

Precise characterization of the physicochemical properties of deuterated dithiocarbamates is essential. The following are detailed methodologies for key experiments.

Synthesis and Purification of Deuterated Dithiocarbamates

The synthesis of deuterated dithiocarbamates typically involves the use of deuterated starting materials, such as deuterated amines or carbon disulfide. Standard synthetic procedures for dithiocarbamate formation can be adapted. Purification is critical to remove any non-deuterated or partially deuterated impurities and can be achieved through techniques like recrystallization or chromatography.

Determination of Isotopic Purity

It is crucial to determine the degree and location of deuterium incorporation.

  • ¹H NMR: The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions provides initial evidence of successful deuteration. The integration of remaining proton signals can be used to estimate the percentage of deuteration.

  • ²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing definitive proof of deuteration and information about the chemical environment of the deuterium atoms.[8]

  • ¹³C NMR: Deuteration can cause small upfield shifts in the signals of adjacent carbon atoms (isotope effect on chemical shift), which can be used to confirm the position of deuteration.[9]

Protocol for ¹H and ²H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the deuterated dithiocarbamate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10] For ²H NMR, a non-deuterated solvent can also be used.[8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the integration of signals to quantify any residual protons at the intended deuteration sites.

  • ²H NMR Acquisition: Switch the spectrometer to the deuterium frequency. Acquire the ²H NMR spectrum. The chemical shifts will be similar to the corresponding proton chemical shifts.

  • Data Analysis: Analyze the spectra to confirm the positions of deuteration and calculate the isotopic enrichment by comparing the integrals of the deuterium signals to those of a known internal standard or to the residual proton signals.

Mass spectrometry is a highly sensitive technique for determining the molecular weight and isotopic distribution of a compound.

Protocol for Isotopic Purity Determination by MS:

  • Sample Preparation: Prepare a dilute solution of the deuterated dithiocarbamate in a suitable volatile solvent.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI).[11]

  • Data Acquisition: Acquire the mass spectrum in full scan mode.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Analyze the isotopic cluster of the molecular ion. The relative intensities of the M, M+1, M+2, etc., peaks will differ from the natural abundance pattern due to the presence of deuterium.

    • Calculate the isotopic enrichment by comparing the experimental isotopic distribution to the theoretically calculated distributions for different levels of deuteration.[1]

Determination of Physicochemical Properties

Protocol using Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the purified deuterated dithiocarbamate into an aluminum DSC pan and seal it.

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter.[12]

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the melting transition.[13] DSC can also provide information on the heat of fusion.

Protocol for Aqueous Solubility Determination:

  • Sample Preparation: Add an excess amount of the deuterated dithiocarbamate to a known volume of purified water or a relevant buffer solution in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the deuterated dithiocarbamate in the clear supernatant using a suitable analytical method such as HPLC-UV or LC-MS.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

A tiered approach can be used to determine solubility in different solvents, starting with aqueous media and progressing to organic solvents like DMSO or ethanol if necessary.[14]

Protocol using Potentiometric Titration:

  • Sample Preparation: Prepare a solution of the deuterated dithiocarbamate of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid or base while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. For deuterated compounds, it's important to note that pH meter readings in D₂O need to be corrected to obtain pD values (pD ≈ pH_reading + 0.4).[6]

Impact of Deuteration on Metabolic Pathways

Dithiocarbamates undergo various metabolic transformations in vivo, including oxidation, hydrolysis, and conjugation. The specific pathways depend on the structure of the dithiocarbamate. Deuteration at a site of metabolic oxidation can significantly slow down the reaction rate due to the kinetic isotope effect.

Example: Hypothetical Metabolic Pathway of a Generic Dithiocarbamate

The following diagram illustrates a simplified metabolic pathway for a generic N,N-dialkyldithiocarbamate and highlights where deuteration could have an impact.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion DTC R1R2N-C(=S)S-X (Dithiocarbamate) Oxidized_Metabolite Oxidized Metabolite (e.g., S-oxidation) DTC->Oxidized_Metabolite CYP450 Oxidation (Potential site for KIE) Hydrolysis_Product R1R2NH + CS2 (Amine + Carbon Disulfide) DTC->Hydrolysis_Product Hydrolysis Conjugate Conjugated Metabolite (e.g., Glucuronide) Oxidized_Metabolite->Conjugate Conjugation Excretion Excretion Hydrolysis_Product->Excretion Conjugate->Excretion

Caption: Hypothetical metabolic pathway of a dithiocarbamate.

In this hypothetical pathway, if the alkyl groups (R1, R2) are susceptible to oxidation by cytochrome P450 (CYP450) enzymes, deuterating these positions could significantly slow down the formation of the oxidized metabolite. This would be a direct consequence of the kinetic isotope effect. As a result, the metabolic flux might be redirected towards other pathways, such as hydrolysis, or the overall clearance of the parent drug could be reduced, leading to prolonged exposure.

Conclusion

The strategic incorporation of deuterium into dithiocarbamate structures holds significant promise for the development of novel therapeutics with enhanced physicochemical and pharmacokinetic properties. While a comprehensive database of experimental data for deuterated dithiocarbamates is yet to be established, this guide provides a foundational understanding of the expected changes in their properties and the robust experimental protocols required for their characterization. By applying these principles and methodologies, researchers can effectively navigate the challenges and unlock the potential of deuterated dithiocarbamates in drug discovery and development. The visualization of potential metabolic shifts due to deuteration further aids in the rational design of these next-generation compounds.

References

The Core Mechanism of Ditiocarb-d10 as an Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of dithiocarb-d10 as an internal standard in quantitative analysis, primarily focusing on its application in liquid chromatography-mass spectrometry (LC-MS). This document will delve into the principles of isotope dilution mass spectrometry, the specific role of dithiocarb-d10, experimental considerations, and data interpretation.

Introduction to Internal Standards and Isotope Dilution Mass Spectrometry

In analytical chemistry, an internal standard is a chemical substance that is added in a constant amount to samples, calibration standards, and blanks in a chemical analysis.[1] The use of an internal standard helps to correct for the loss of analyte during sample preparation and analysis.[1] An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument.[2]

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that utilizes an isotopically labeled form of the analyte as the internal standard.[3] This method is considered a primary ratio method and can yield highly accurate and precise measurements.[4] The core principle of IDMS lies in the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest.[3] The subsequent measurement of the isotopic ratio of the analyte to the isotopically labeled standard allows for the precise determination of the analyte's concentration, even if there is incomplete recovery of the analyte during sample processing.[5]

Ditiocarb-d10: An Ideal Internal Standard for Dithiocarbamate Analysis

Dithiocarbamates are a class of organosulfur compounds widely used as pesticides, herbicides, and vulcanization accelerators.[6] Their analysis in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. Sodium diethyldithiocarbamate, often referred to as ditiocarb, is a common compound in this class.

This compound, with the chemical formula C₅D₁₀NNaS₂, is the deuterated analog of sodium diethyldithiocarbamate. In dithiocarb-d10, the ten hydrogen atoms on the two ethyl groups are replaced with deuterium atoms. This isotopic substitution results in a molecular weight of 181.32 g/mol , which is 10 mass units higher than the non-labeled compound.

The mechanism of action of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. Its utility stems from the following key properties:

  • Chemical and Physical Similarity: this compound is chemically identical to ditiocarb in terms of its reactivity, solubility, and chromatographic behavior. This ensures that it experiences the same matrix effects and losses during sample extraction, cleanup, and chromatographic separation.

  • Mass Distinction: The 10-dalton mass difference between this compound and the native ditiocarb allows for their distinct detection and quantification by a mass spectrometer.

  • Co-elution: In liquid chromatography, this compound co-elutes with the analyte, meaning they have the same retention time. This is a critical factor as it ensures that both compounds are subjected to the same ionization conditions and potential ion suppression or enhancement effects in the mass spectrometer's ion source at the same time.[5]

  • Minimal Isotopic Effect: The substitution of hydrogen with deuterium generally has a negligible effect on the compound's chemical properties, ensuring that the labeled and unlabeled compounds behave almost identically throughout the analytical process.

By adding a known amount of dithiocarb-d10 to the sample at the earliest stage of sample preparation, any subsequent losses of the analyte will be accompanied by a proportional loss of the internal standard. The mass spectrometer measures the ratio of the signal intensity of the analyte to that of the internal standard. Since this ratio remains constant regardless of sample loss, it can be used to accurately calculate the initial concentration of the analyte in the sample.

Experimental Workflow and Protocols

The use of dithiocarb-d10 as an internal standard is typically integrated into an LC-MS/MS analytical method. A general workflow is outlined below.

experimental_workflow Experimental Workflow for Dithiocarbamate Analysis using this compound sample_prep Sample Preparation (e.g., homogenization, weighing) spiking Spiking with this compound (Known Concentration) sample_prep->spiking extraction Extraction (e.g., QuEChERS, LLE) spiking->extraction cleanup Sample Cleanup (e.g., SPE, d-SPE) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Data Processing and Quantification analysis->quantification

Caption: A generalized experimental workflow for the quantitative analysis of dithiocarbamates using dithiocarb-d10 as an internal standard.

Representative Experimental Protocol

The following is a representative protocol for the analysis of dithiocarbamates in a fruit or vegetable matrix. This protocol is a composite based on common practices in the field and should be optimized and validated for specific applications.[7][8]

1. Sample Preparation:

  • Homogenize a representative portion of the sample (e.g., 10 g) using a high-speed blender.

2. Spiking with Internal Standard:

  • To the homogenized sample, add a known amount (e.g., 100 µL of a 1 µg/mL solution) of dithiocarb-d10 in a suitable solvent.

3. Extraction:

  • Add 10 mL of an extraction solvent (e.g., acetonitrile with 1% acetic acid).
  • Add extraction salts (e.g., QuEChERS salts containing MgSO₄ and NaCl).
  • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).
  • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

5. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the specific dithiocarbamate.
  • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (ditiocarb) and the internal standard (dithiocarb-d10) are monitored.

Mass Spectral Fragmentation

For sodium diethyldithiocarbamate, a common fragmentation pathway involves the cleavage of the C-S bond.[4]

fragmentation_pathway Postulated Fragmentation of Ditiocarb and this compound parent_unlabeled Ditiocarb (Analyte) m/z 148 C₅H₁₀NS₂⁻ fragment1_unlabeled Fragment Ion m/z 116 C₄H₁₀NS⁺ parent_unlabeled->fragment1_unlabeled Loss of S parent_labeled This compound (IS) m/z 158 C₅D₁₀NS₂⁻ fragment1_labeled Fragment Ion m/z 126 C₄D₁₀NS⁺ parent_labeled->fragment1_labeled Loss of S

Caption: A simplified representation of a possible fragmentation pathway for dithiocarb and dithiocarb-d10 in mass spectrometry.

Data Presentation and Quantitative Analysis

The use of dithiocarb-d10 as an internal standard significantly improves the quality of quantitative data. The following table summarizes typical performance metrics for an LC-MS/MS method for dithiocarbamate analysis utilizing an isotope dilution approach. The values presented are representative and may vary depending on the specific matrix and instrumentation.[7]

ParameterTypical ValueDescription
Linearity (r²) > 0.99The correlation coefficient of the calibration curve, indicating a linear response over the concentration range.
Limit of Detection (LOD) 0.01 - 0.05 mg/kgThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.05 - 0.1 mg/kgThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Recovery 90 - 110%The percentage of the analyte that is recovered through the sample preparation and analysis process.
Precision (RSD) < 15%The relative standard deviation, a measure of the repeatability of the measurements.
Matrix Effect MinimizedThe effect of co-eluting matrix components on the ionization of the analyte is compensated for by the internal standard.

Conclusion

This compound serves as an excellent internal standard for the quantitative analysis of dithiocarbamates by LC-MS. Its mechanism of action is based on the robust principles of isotope dilution mass spectrometry, where its chemical similarity and mass difference to the analyte allow for the correction of matrix effects and variations in sample recovery. The use of dithiocarb-d10 leads to highly accurate, precise, and reliable analytical data, which is essential for researchers, scientists, and drug development professionals in various fields. The detailed experimental workflows and performance characteristics provided in this guide offer a solid foundation for the development and implementation of analytical methods for dithiocarbamates.

References

Stability and Storage of Ditiocarb-d10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ditiocarb-d10 (Sodium N,N-di(ethyl-d5)dithiocarbamate). The information presented herein is crucial for maintaining the integrity and ensuring accurate experimental outcomes when utilizing this isotopically labeled compound. The data and protocols are primarily based on studies of its non-deuterated analogue, sodium diethyldithiocarbamate, and are intended to serve as a robust guideline for the handling and storage of this compound.

Chemical Stability Profile

This compound, as with other dithiocarbamates, exhibits inherent instability under certain environmental conditions. Understanding its degradation pathways and the factors that influence its stability is paramount for researchers.

Key Factors Influencing Stability

Several factors can impact the stability of this compound, leading to its degradation. These include:

  • pH: this compound is highly susceptible to degradation in acidic environments.[1] It is significantly more stable in neutral to alkaline conditions.[2]

  • Moisture: The presence of moisture can facilitate hydrolysis. It is recommended to store the compound in a dry place and protect it from moisture.[3][4]

  • Temperature: Elevated temperatures accelerate the degradation process.[2] When heated to decomposition, it can emit toxic fumes containing nitrogen oxides, sulfur oxides, and sodium oxide.[3]

  • Light: Exposure to direct sunlight should be avoided to prevent potential photolytic degradation.[4]

  • Oxidizing Agents: Strong oxidizing agents are incompatible with this compound and can lead to its decomposition.[3]

  • Air: Contact with air should be minimized to prevent oxidative degradation.[4]

Degradation Pathways

The primary degradation pathway for this compound, particularly in acidic aqueous solutions, is the decomposition into carbon disulfide (CS₂) and diethylamine-d10.[1][3] This decomposition is accelerated by acids.[3] Thermal decomposition can lead to the generation of corrosive and toxic vapors, including oxides of nitrogen, carbon, and sulfur.[4][5]

cluster_stressors Stress Factors Ditiocarb_d10 This compound CS2 Carbon Disulfide (CS₂-d0) Ditiocarb_d10->CS2 Acidic Conditions, Moisture DEA_d10 Diethylamine-d10 Ditiocarb_d10->DEA_d10 Acidic Conditions, Moisture Degradation_Products Other Gaseous Degradation Products (NOx, SOx, CO, CO₂) Ditiocarb_d10->Degradation_Products High Temperature Acid Acid (Low pH) Moisture Moisture Heat Heat Light Light Oxidants Oxidizing Agents Start Start Stability Study Forced_Degradation Forced Degradation Study (Stress Testing) Start->Forced_Degradation Long_Term_Study Long-Term Stability Study (e.g., 25°C/60% RH) Start->Long_Term_Study Accelerated_Study Accelerated Stability Study (e.g., 40°C/75% RH) Start->Accelerated_Study Analysis Sample Analysis at Defined Time Points (Appearance, Assay, Purity) Forced_Degradation->Analysis Long_Term_Study->Analysis Accelerated_Study->Analysis Data_Evaluation Data Evaluation and Trend Analysis Analysis->Data_Evaluation Shelf_Life Establish Shelf-Life/ Re-test Period Data_Evaluation->Shelf_Life End End of Study Shelf_Life->End

References

Technical Guide: Isotopic Enrichment and Purity of Ditiocarb-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of Ditiocarb-d10, a deuterated analog of Ditiocarb. This compound serves as a crucial internal standard in clinical mass spectrometry, enabling precise quantification of its non-labeled counterpart in complex biological matrices. This document outlines the analytical specifications for this compound and provides detailed experimental protocols for its quality assessment.

Data Presentation: Quantitative Analysis of this compound

The quality of this compound is determined by its isotopic enrichment and chemical purity. The following table summarizes the typical specifications for this stable isotope-labeled standard.

ParameterAnalytical MethodTypical Specification
Chemical Purity High-Performance Liquid Chromatography (HPLC)>98%
Isotopic Enrichment Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy≥98 atom % D
Molecular Formula C₅D₁₀NNaS₂
Molecular Weight 181.32 g/mol

Experimental Protocols

Accurate determination of the isotopic enrichment and chemical purity of this compound is paramount for its reliable use as an internal standard. The following sections detail the methodologies for these analyses.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated Ditiocarb and other impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard

  • Ditiocarb analytical standard

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A common mobile phase for dithiocarbamates is a mixture of acetonitrile and water. The pH may be adjusted with formic acid to improve peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 280 nm

  • Analysis:

    • Inject a blank (solvent) to establish the baseline.

    • Inject the Ditiocarb analytical standard to determine its retention time.

    • Inject the this compound sample.

    • The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram, expressed as a percentage.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

Objective: To determine the percentage of deuterium incorporation in the this compound molecule.

Instrumentation:

  • High-Resolution Mass Spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Liquid Chromatography (LC) system for sample introduction.

Reagents:

  • Methanol or acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (for mobile phase)

  • This compound sample

  • Ditiocarb (non-labeled) analytical standard

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in the mobile phase. Prepare a similar solution of the non-labeled Ditiocarb standard.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive or negative ion mode, optimized for Ditiocarb.

    • Mass Range: Scan a range that includes the molecular ions of both labeled and unlabeled Ditiocarb (e.g., m/z 140-200).

    • Resolution: Set to a high resolution (>10,000) to resolve isotopic peaks.

  • Analysis:

    • Infuse or inject the non-labeled Ditiocarb standard to determine its exact mass and fragmentation pattern.

    • Infuse or inject the this compound sample.

    • Acquire the mass spectrum and identify the molecular ion cluster.

    • The isotopic enrichment is calculated by comparing the intensities of the ion corresponding to the fully deuterated molecule (d10) with the sum of intensities of all isotopic variants (d0 to d10). Corrections for the natural abundance of isotopes (e.g., ¹³C, ³⁴S) in the non-labeled compound should be applied for accurate quantification.[1]

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium labeling and to quantify the isotopic enrichment.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Reagents:

  • A suitable non-deuterated solvent (e.g., DMSO, acetonitrile) to dissolve the sample.

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a non-deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the ethyl groups will provide a qualitative confirmation of deuteration.

  • ²H (Deuterium) NMR Acquisition:

    • Tune the NMR probe to the deuterium frequency.

    • Acquire a deuterium NMR spectrum. The signals observed will correspond to the deuterated positions.

    • The isotopic enrichment can be estimated by comparing the integral of the deuterium signals to the integral of a known internal standard or by using quantitative NMR (qNMR) techniques. For highly deuterated compounds, deuterium NMR is a powerful tool for both structural verification and enrichment determination.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the quality control of this compound.

Ditiocarb_d10_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_results Final Product Specification Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Analysis Chemical Purity Assessment Purification->Purity_Analysis Enrichment_Analysis Isotopic Enrichment Determination HPLC HPLC-UV Purity_Analysis->HPLC Final_Product This compound (Chemical Purity >98%) (Isotopic Enrichment ≥98%) Purity_Analysis->Final_Product MS High-Resolution Mass Spectrometry Enrichment_Analysis->MS NMR ¹H and ²H NMR Spectroscopy Enrichment_Analysis->NMR Enrichment_Analysis->Final_Product Isotopic_Enrichment_Determination cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Calculation cluster_result Final Result Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution MS_Analysis Mass Spectrometry Analysis Dissolution->MS_Analysis NMR_Analysis NMR Spectroscopy Analysis Dissolution->NMR_Analysis MS_Data Comparison of Ion Intensities (d10 vs d0-d10) MS_Analysis->MS_Data NMR_Data Integration of Deuterium Signals NMR_Analysis->NMR_Data Calculation Calculation of Atom % D MS_Data->Calculation NMR_Data->Calculation Enrichment_Value Isotopic Enrichment Value Calculation->Enrichment_Value

References

Methodological & Application

Application Note: Ditiocarb-d10 as an Internal Standard for the Accurate Quantification of Dithiocarbamates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dithiocarbamates (DTCs) are a class of fungicides widely used in agriculture to protect crops from fungal diseases. Due to their potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for DTCs in various food commodities. The analysis of DTCs is challenging due to their low stability, poor solubility in common organic solvents, and tendency to form complexes with metals. Traditional analytical methods often rely on the indirect measurement of carbon disulfide (CS₂), a common degradation product of all DTCs, which lacks specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a more specific and sensitive approach for the analysis of intact DTCs or their derivatives. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification by compensating for matrix effects and variations in sample preparation and instrument response. Ditiocarb-d10, a deuterated analog of ditiocarb, serves as an excellent internal standard for the analysis of dithiocarbamates, particularly for methods involving the quantification of diethyldithiocarbamate or related structures. This application note provides a detailed protocol for the analysis of dithiocarbamates in complex matrices using this compound as an internal standard.

Analytical Principle

The analytical method involves the extraction of dithiocarbamates from the sample matrix, followed by a derivatization step to improve their stability and chromatographic performance. This compound is added at the beginning of the sample preparation process to mimic the behavior of the target analytes throughout the entire analytical procedure. The derivatized analytes and the internal standard are then quantified by LC-MS/MS in multiple reaction monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used for quantification, ensuring high accuracy and precision.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid (FA), Hexane.

  • Standards: Dithiocarbamate standards (e.g., Ziram, Ferbam, Thiram, etc.), this compound internal standard.

  • Reagents: L-cysteine hydrochloride monohydrate, Disodium dihydrogen ethylenediaminetetraacetic acid dihydrate (Na₂EDTA), Sodium hydroxide (NaOH), Methyl iodide, Ammonium acetate.

  • Solid Phase Extraction (SPE): C18 cartridges.

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each dithiocarbamate standard and this compound in a suitable solvent (e.g., methanol or dimethyl sulfoxide). Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with the initial mobile phase composition.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

Sample Preparation

The following protocol is a general guideline and may require optimization for different matrices.

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or biological tissue).

  • Extraction:

    • To the homogenized sample, add 20 mL of an extraction solution containing 0.1 M Na₂EDTA and 1% L-cysteine, adjusted to pH 9.5 with NaOH.

    • Add 100 µL of the 10 µg/mL this compound internal standard spiking solution.

    • Vortex for 1 minute and shake for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Derivatization (Methylation):

    • Transfer the supernatant to a clean tube.

    • Add 1 mL of methyl iodide and 10 mL of hexane.

    • Shake vigorously for 15 minutes.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the hexane layer from the previous step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 40% methanol in water.

    • Elute the analytes with 5 mL of acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: The specific precursor and product ions for each analyte and this compound should be optimized by direct infusion. Representative transitions are provided in the data section.

Data Presentation

Table 1: Optimized MRM Transitions for Dithiocarbamate Analysis
CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Analyte 1 (e.g., Methylated Ziram) 335.088.1114.125
Analyte 2 (e.g., Methylated Ferbam) 446.088.1114.130
Analyte 3 (e.g., Methylated Thiram) 241.188.1120.020
This compound (Methylated) 172.1128.198.122
Table 2: Method Validation Parameters
ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Matrix Effect Compensated by Internal Standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization 1. Sample Homogenization (10g of sample) is_addition Add this compound Internal Standard homogenization->is_addition extraction 2. Extraction (EDTA/Cysteine Solution) derivatization 3. Derivatization (Methyl Iodide) extraction->derivatization is_addition->extraction cleanup 4. SPE Cleanup (C18 Cartridge) derivatization->cleanup reconstitution 5. Reconstitution cleanup->reconstitution lc_msms LC-MS/MS Analysis (MRM Mode) reconstitution->lc_msms data_processing Data Processing and Quantification lc_msms->data_processing

Caption: Experimental workflow for dithiocarbamate analysis.

signaling_pathway cluster_workflow Quantification Logic Analyte Analyte Signal (Peak Area) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Signal (this compound Peak Area) IS->Ratio CalibrationCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalibrationCurve Compare Concentration Analyte Concentration (Calculated) CalibrationCurve->Concentration Interpolate

Caption: Logical flow for quantification using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of dithiocarbamates in various matrices by LC-MS/MS. This approach effectively mitigates matrix-induced signal suppression or enhancement and corrects for variations in sample recovery, leading to improved accuracy and precision of the analytical results. The detailed protocol and LC-MS/MS conditions presented in this application note can be adapted and validated for routine monitoring of dithiocarbamate residues in food safety, environmental analysis, and clinical research.

Application Note: Quantitative Analysis of Ditiocarb in Human Plasma by LC-MS/MS using a Stable Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Ditiocarb (diethyldithiocarbamic acid) in human plasma. Due to the inherent instability of dithiocarbamates, this method employs a stable isotope dilution strategy, utilizing Ditiocarb-d10 as the internal standard (IS) to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation followed by dilution, minimizing matrix effects and maximizing recovery. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. The analytes are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for pharmacokinetic studies and clinical research applications.

Introduction

Ditiocarb, also known as diethyldithiocarbamate (DDTC), is a metabolite of disulfiram and has been investigated for various therapeutic applications, including its potential as an adjunct in cancer therapy and for its immunomodulatory effects. Accurate quantification of Ditiocarb in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. However, dithiocarbamates as a class of compounds are known for their instability, making their analysis challenging.

Stable isotope dilution liquid chromatography-tandem mass spectrometry (SID-LC-MS/MS) is the gold standard for quantitative bioanalysis, offering high selectivity, sensitivity, and the ability to correct for matrix effects and variations in sample processing. By using a deuterated internal standard, this compound, which co-elutes with the analyte and has nearly identical physicochemical properties, this method ensures reliable and reproducible results. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Ditiocarb in human plasma.

Experimental

Materials and Reagents
  • Ditiocarb (sodium salt) and this compound (sodium salt) reference standards were of high purity (≥98%).

  • LC-MS grade acetonitrile, methanol, and water were used.

  • Formic acid (reagent grade, ≥98%).

  • Human plasma (with anticoagulant).

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Stock solutions of Ditiocarb and this compound were prepared by dissolving the accurately weighed reference standards in methanol.

  • Working Solutions: A series of working solutions of Ditiocarb were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and QC samples. A working solution of this compound was prepared for spiking.

  • Calibration Standards and QC Samples: Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation Protocol
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dilute with an equal volume of water.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS)

  • System: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Ditiocarb148.0116.015025
This compound158.0124.015025

Results and Discussion

Method Validation

The LC-MS/MS method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Ditiocarb in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio of >10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ198.56.2101.27.8
Low QC3102.14.599.85.1
Mid QC10097.93.1100.53.9
High QC800101.32.598.73.2

Recovery and Matrix Effect

The extraction recovery of Ditiocarb was determined to be consistent and reproducible across the QC levels, averaging approximately 85%. The use of the deuterated internal standard effectively compensated for any minor variations. The matrix effect was found to be negligible, with the calculated matrix factor being close to 1 for all QC levels, demonstrating the effectiveness of the sample preparation procedure in minimizing ion suppression or enhancement.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma 100 µL Human Plasma is_spike Spike with this compound IS plasma->is_spike ppt Protein Precipitation (300 µL Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge dilute Dilution of Supernatant centrifuge->dilute analysis LC-MS/MS Analysis dilute->analysis lc_sep LC Separation (C18 Column) analysis->lc_sep ms_detect MS/MS Detection (Positive ESI, MRM) lc_sep->ms_detect quant Quantification ms_detect->quant

Figure 1. Experimental workflow for the LC-MS/MS analysis of Ditiocarb.

Conclusion

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of Ditiocarb in human plasma using its deuterated internal standard, this compound. The simple and efficient sample preparation protocol, combined with the accuracy and precision afforded by the stable isotope dilution technique, makes this method well-suited for high-throughput bioanalysis in clinical and research settings. The validation data demonstrates that the method meets the stringent requirements for regulated bioanalytical assays.

Application Note: High-Throughput Quantification of Dithiocarbamates in Food Matrices Using Ditiocarb-d10 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dithiocarbamates (DTCs) are a widely utilized class of non-systemic fungicides in agriculture, valued for their broad spectrum of activity and cost-effectiveness.[1][2] However, their potential for neurotoxicity, teratogenicity, and cytotoxicity raises concerns about their residues in food products.[1] Due to their inherent instability in acidic conditions and low solubility in common organic solvents, the analysis of DTCs in complex food matrices presents a significant challenge.[2][3][4] Traditional methods often involve the non-specific determination of carbon disulfide (CS2), a common degradation product, which fails to differentiate between various DTC compounds.[2][5]

This application note details a robust and sensitive method for the quantification of dithiocarbamates in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Ditiocarb-d10. The use of an isotope dilution assay enhances the accuracy and precision of the method by compensating for matrix effects and variations in sample preparation and instrument response.[6][7][8]

Experimental Protocols

This protocol provides a detailed methodology for the extraction, cleanup, and quantification of dithiocarbamates in fruits and vegetables.

1. Reagents and Materials

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Isooctane, Ethyl acetate.

  • Reagents: Sodium hydrogen carbonate, DL-penicillamine, Tin (II) chloride, Hydrochloric acid, Ammonium formate, Formic acid.

  • Standards: Dithiocarbamate standards (e.g., Thiram, Ziram, Maneb, Mancozeb, Propineb), this compound (internal standard).

  • Solid Phase Extraction (SPE) Cartridges: C18-based SPE cartridges.

  • Equipment: High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS), analytical balance, centrifuge, vortex mixer, water bath, SPE manifold.

2. Standard Solution Preparation

  • DTC Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each dithiocarbamate standard and dissolve in 10 mL of an appropriate solvent (e.g., ethyl acetate for Thiram).[1]

  • DTC Working Standard Solutions (100 µg/mL): Prepare by diluting the stock solutions 10-fold.[1]

  • This compound Internal Standard (IS) Stock Solution (100 µg/mL): Prepare by dissolving 1 mg of this compound in 10 mL of methanol.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution 10-fold with methanol.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with appropriate concentrations of DTC working solutions and a constant concentration of the IS working solution.

3. Sample Preparation (Fruits and Vegetables)

Due to the instability of DTCs, it is crucial to avoid homogenization of the plant samples, which can bring the fungicides into contact with acidic plant juices, leading to rapid degradation.[1][2]

  • Surface Extraction:

    • Weigh a representative portion of the sample (e.g., 50 g of whole fruits or vegetables).[9]

    • Prepare an alkaline extraction buffer of sodium hydrogen carbonate and DL-penicillamine.[6][7][8]

    • Wash the surface of the sample with the extraction buffer.

    • Spike the extract with the this compound internal standard working solution.

  • Acid Hydrolysis (for total DTCs as CS2):

    • Weigh a 50 g representative portion of the sample into a cleavage vessel.[9]

    • Add 25 mL of isooctane and 150 mL of a hydrolysis reagent (tin (II)-chloride in hydrochloric acid).[9]

    • Immediately seal the vessel and place it in a shaking water bath at 80°C for 1-2 hours.[1][9]

    • Cool the reaction mixture to below 30°C.[9]

    • An aliquot of the isooctane phase is taken for GC-MS analysis, or adapted for LC-MS/MS after derivatization.

4. Solid Phase Extraction (SPE) Cleanup

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent.

  • The eluate is then evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Chromatographic System: A UHPLC system is employed for separation.[10]

  • Column: An Acquity UPLC BEH C18 column (100×2.1 mm, 1.7 µm) or a Sequant ZIC-pHILIC column can be used.[6][7][8][10]

  • Mobile Phase: A gradient of acetonitrile and 10 mM ammonia or an appropriate buffer system.[6][7][8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10]

  • Ionization: Electrospray ionization (ESI) in positive mode.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of dithiocarbamates in various food matrices.

Analyte/MatrixSpiked Concentration (mg/kg)Recovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
DTCs in Grapes, Cucumbers, Tomatoes, Rucola 0.01 - 0.990 - 100~0.03~0.05[6][7][8]
Thiram in Grapes, Chili, Potato, Eggplant, Tomato 0.04, 0.16, 1.379 - 1040.0050.04[1]
Mancozeb, Thiram, Ziram in Rice, Beans, Apple, Banana, Orange, Papaya, Tomato, Cucumber, Potato 0.15 - 8.082 - 120--[11]
DTCs in Apples, Pears, Plums, Grapes, Papaya, Broccoli ----[12][13]
CS2 in various matrices -70 - 1200.0150.05[14]

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis cluster_data Data Processing sample Food Sample (e.g., Fruits, Vegetables) extraction Surface Extraction with Alkaline Buffer or Acid Hydrolysis sample->extraction spike Spike with this compound Internal Standard extraction->spike spe Solid Phase Extraction (SPE) spike->spe elution Elution and Reconstitution spe->elution lcms LC-MS/MS Analysis (MRM Mode) elution->lcms quant Quantification using Isotope Dilution lcms->quant report Reporting of Results quant->report

Caption: Experimental workflow for the quantification of dithiocarbamates in food.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive and selective approach for the quantification of dithiocarbamates in various food matrices. The stable isotope dilution technique effectively mitigates matrix effects, leading to improved accuracy and reproducibility of results. This method is suitable for routine monitoring of dithiocarbamate residues in food, ensuring compliance with regulatory limits and safeguarding consumer health. The analysis of various dithiocarbamates in fruits and vegetables has shown positive findings in several studies, with concentrations ranging from 0.03 mg/kg to 2.69 mg/kg expressed as CS2 equivalent.[12][13]

References

Application Notes and Protocols for D-10-Ditiocarb in Pesticide Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates (DTCs) are a widely utilized class of fungicides in agriculture, essential for protecting a variety of crops from fungal diseases. Due to their potential risks to human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for DTCs in food products. The inherent instability of DTC molecules, which readily decompose in acidic conditions, presents a significant analytical challenge. Traditional methods often involve harsh chemical conversions to carbon disulfide (CS₂), which can be non-specific and lead to inaccuracies.

To address these challenges, modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), coupled with stable isotope dilution assays, have emerged as the gold standard for the accurate quantification of DTC residues. The use of a deuterated internal standard, such as D-10-Ditiocarb, is crucial in this methodology. D-10-Ditiocarb, being structurally and chemically identical to its non-deuterated counterpart, experiences similar extraction inefficiencies and matrix effects. This allows for precise compensation for analyte loss during sample preparation and ionization variability during analysis, leading to highly accurate and reliable results.[1][2]

This document provides detailed application notes and protocols for the use of D-10-Ditiocarb in the analysis of dithiocarbamate pesticide residues in produce.

Analytical Principle

The analytical method is based on a stable isotope dilution assay using D-10-Ditiocarb as an internal standard. The procedure involves the extraction of dithiocarbamates from the produce matrix using an alkaline buffer to maintain their stability. The extract is then analyzed by LC-MS/MS, where the native dithiocarbamate and the deuterated internal standard are separated chromatographically and detected by mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Ammonium formate, Formic acid, Sodium hydroxide, L-cysteine hydrochloride monohydrate, Disodium EDTA dihydrate

  • Standards: Ditiocarb analytical standard, D-10-Ditiocarb (isotopically labeled internal standard)

  • Sample Matrices: A variety of fresh produce, e.g., tomatoes, grapes, lettuce, apples.

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Ditiocarb and D-10-Ditiocarb in a suitable solvent, such as methanol. Store at -20°C.

  • Intermediate Standard Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate solutions to achieve a concentration range of 1 to 100 ng/mL. Each calibration standard should contain a constant concentration of the D-10-Ditiocarb internal standard (e.g., 20 ng/mL).

Sample Preparation
  • Homogenization: Weigh 10 g of the representative produce sample and homogenize it. To prevent degradation of the dithiocarbamates, it is recommended to cryogenically mill the sample.

  • Extraction:

    • To the homogenized sample, add 20 mL of an alkaline extraction solution (e.g., 0.1 M sodium hydroxide containing 1% L-cysteine and 0.5% disodium EDTA).

    • Spike the sample with the D-10-Ditiocarb internal standard solution at a concentration that is within the calibration range (e.g., 50 ng/g).

    • Vortex the mixture for 1 minute and then shake for 30 minutes on a mechanical shaker.

  • Centrifugation: Centrifuge the sample extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a Sequant ZIC-pHILIC (150 x 2.1 mm, 5 µm), is recommended for optimal separation of the polar dithiocarbamate compounds.[1]

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a high percentage of mobile phase B, with a gradual decrease to allow for the elution of the polar analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Ditiocarb and D-10-Ditiocarb.

Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area ratio of Ditiocarb to D-10-Ditiocarb against the concentration of the Ditiocarb calibration standards.

  • Determine the concentration of Ditiocarb in the produce samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

The following tables summarize the method validation data for the analysis of dithiocarbamates in various produce matrices using a deuterated internal standard.

Table 1: Method Performance Characteristics

ParameterValue
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 mg/kg
Limit of Quantification (LOQ)0.03 mg/kg

Table 2: Recovery and Precision in Spiked Produce Samples

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Tomato 0.05956
0.5984
Grapes 0.05928
0.5965
Lettuce 0.05909
0.5947
Apples 0.05937
0.5976

Data presented in the tables are representative and may vary depending on the specific instrumentation and laboratory conditions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Homogenization of Produce Sample (10g) Extraction 2. Alkaline Extraction with L-cysteine/EDTA Solution Homogenization->Extraction Spiking 3. Spiking with D-10-Ditiocarb (IS) Extraction->Spiking Centrifugation 4. Centrifugation Spiking->Centrifugation Filtration 5. Filtration Centrifugation->Filtration LC_Separation 6. HILIC Separation Filtration->LC_Separation MS_Detection 7. ESI-MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 8. Quantification using Isotope Dilution MS_Detection->Quantification Result Result: Ditiocarb Concentration Quantification->Result

Caption: Experimental workflow for Ditiocarb analysis.

Signaling_Pathway cluster_extraction Extraction & Stabilization cluster_analysis LC-MS/MS Quantification Produce Produce Matrix (Fruits, Vegetables) DTCs Ditiocarbamate Residues (e.g., Ditiocarb) Extract Stabilized Extract containing DTCs and IS DTCs->Extract IS D-10-Ditiocarb (Internal Standard) IS->Extract Extraction_Solution Alkaline Extraction Solution (L-cysteine/EDTA) Extraction_Solution->Extract Analyte_Ion Ditiocarb Ion [M+H]+ Extract->Analyte_Ion IS_Ion D-10-Ditiocarb Ion [M+H]+ Extract->IS_Ion Ratio Peak Area Ratio (Analyte / IS) Analyte_Ion->Ratio IS_Ion->Ratio Concentration Final Concentration in Produce Ratio->Concentration Calibration Calibration Curve Calibration->Concentration

Caption: Logical relationship in the analytical process.

Conclusion

The use of D-10-Ditiocarb as an internal standard in an LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of dithiocarbamate pesticide residues in produce. This methodology overcomes the challenges associated with the instability of dithiocarbamates, ensuring high accuracy and precision. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the fields of food safety, environmental monitoring, and drug development.

References

Application Notes and Protocols for the Analysis of Ditiocarb in Environmental Water Samples using Ditiocarb-d10 Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates (DTCs) are a class of fungicides widely used in agriculture, which can lead to their presence in environmental water sources. Due to their chemical instability, the accurate and reliable quantification of these compounds presents an analytical challenge. This application note describes a robust and sensitive method for the determination of Ditiocarb in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope dilution assay. The use of Ditiocarb-d10 as an internal standard compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.

Ditiocarb, and other dithiocarbamates, are often analyzed by derivatization prior to LC-MS/MS analysis to improve their chromatographic behavior and ionization efficiency. A common approach is methylation to form more stable and readily analyzable derivatives. This protocol details the extraction, derivatization, and subsequent LC-MS/MS analysis of Ditiocarb as its methylated derivative, methyl diethyldithiocarbamate (DDMe).

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction (SPE) method is employed to concentrate the analyte from the water sample and remove potential interferences.

Materials:

  • Environmental water sample (e.g., river water, tap water)

  • This compound internal standard solution

  • Oasis HLB SPE cartridges (60 mg, 3 mL) or equivalent

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Acetonitrile (LC-MS grade)

  • SPE vacuum manifold

Procedure:

  • To a 100 mL environmental water sample, add a known amount of this compound internal standard solution.

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of ultrapure water to remove any unretained impurities.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the retained analytes with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Derivatization to Methyl Diethyldithiocarbamate (DDMe)

To enhance chromatographic performance and detection sensitivity, Ditiocarb and this compound are derivatized to their corresponding methyl esters.

Materials:

  • Reconstituted sample extract from SPE

  • Methyl iodide

  • Alkaline buffer (e.g., sodium bicarbonate solution)

Procedure:

  • To the reconstituted sample extract, add 100 µL of alkaline buffer.

  • Add 50 µL of methyl iodide.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions:

  • Column: Acquity UPLC BEH C18 column (100×2.1 mm, 1.7 µm) or equivalent[1]

  • Mobile Phase A: 0.1% Formic acid in water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 5 µL[1]

  • Column Temperature: 40°C[1]

  • Gradient:

    • 0-0.5 min: 40% B[1]

    • 0.5-4 min: 40-48% B[1]

    • 4-4.5 min: 48-80% B[1]

    • 4.5-6.5 min: 80% B[1]

    • 6.5-6.7 min: 80-40% B[1]

    • 6.7-10 min: 40% B[1]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Ion Source Temperature: 500°C[1]

  • Ion Spray Voltage: 4200 V[1]

  • Curtain Gas: 10 psi[1]

  • Ion Source Gas 1: 30 psi[1]

  • Ion Source Gas 2: 30 psi[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (eV)
DDMe (from Ditiocarb) 164.188.13119
DDMe-d10 (from this compound) 174.198.13119

Note: The MRM transitions for DDMe are based on published data for the methylated derivative of diethyldithiocarbamate.[1] The transitions for DDMe-d10 are predicted based on a 10 Da mass shift.

Data Presentation

The following table summarizes the quantitative performance data from studies analyzing dithiocarbamates in water and other matrices using LC-MS/MS. While specific data for this compound in water is limited in the literature, the presented values from analogous methods provide an expected performance range.

ParameterMatrixCompoundValueReference
Limit of Detection (LOD) Riverine and Tap WaterDMDC-methyl0.061 µg/L[2]
Riverine and Tap WaterEBDC-dimethyl0.032 µg/L[2]
Limit of Quantification (LOQ) Riverine and Tap WaterDMDC-methyl0.21 µg/L[2]
Riverine and Tap WaterEBDC-dimethyl0.11 µg/L[2]
Recovery Environmental WaterEBDCs (as dimethyl ester)79%[2][3]
Spiked Samples (various matrices)Dithiocarbamates92.2 - 112.6%[1]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis WaterSample Environmental Water Sample (100 mL) Spiking Spike with this compound WaterSample->Spiking SPE_Load Load Sample onto SPE Cartridge Spiking->SPE_Load SPE_Condition Condition SPE Cartridge (Methanol, Water) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (Ultrapure Water) SPE_Load->SPE_Wash SPE_Elute Elute with Acetonitrile SPE_Wash->SPE_Elute Evaporation Evaporate to Dryness SPE_Elute->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Add_Reagents Add Alkaline Buffer and Methyl Iodide Reconstitution->Add_Reagents Reaction Vortex and React Add_Reagents->Reaction LC_MSMS LC-MS/MS Analysis (MRM Mode) Reaction->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Experimental workflow for Ditiocarb analysis in water.

Logical Relationships

logical_relationship cluster_analyte Target Analyte cluster_is Internal Standard cluster_derivatization Derivatization cluster_derivatives Analyzed Derivatives cluster_quantification Quantification Ditiocarb Ditiocarb Derivatization Methylation (Methyl Iodide) Ditiocarb->Derivatization Ditiocarb_d10 This compound Ditiocarb_d10->Derivatization DDMe DDMe (m/z 164.1 -> 88.1) Derivatization->DDMe DDMe_d10 DDMe-d10 (m/z 174.1 -> 98.1) Derivatization->DDMe_d10 Quantification Isotope Dilution Calculation (Ratio of DDMe / DDMe-d10) DDMe->Quantification DDMe_d10->Quantification

References

Application Notes and Protocols for Ditiocarb-d10 in Biological Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditiocarb (diethyldithiocarbamate) is a metabolite of disulfiram and a compound of interest in various research and clinical settings due to its diverse biological activities, including its role as a chelating agent and an inhibitor of certain enzymes.[1][2][3][4] Accurate quantification of ditiocarb in biological matrices such as plasma and urine is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis to ensure accuracy and precision by correcting for variability in sample preparation and matrix effects.[5][6]

This document provides a detailed protocol for the preparation of biological samples for the quantitative analysis of ditiocarb, utilizing ditiocarb-d10 as an internal standard. The protocol is designed to be a robust starting point for method development and validation in a regulated bioanalytical environment.

Experimental Workflow Overview

The following diagram outlines the general workflow for the preparation and analysis of biological samples for ditiocarb quantification using this compound as an internal standard.

workflow Experimental Workflow for Ditiocarb Analysis sample Biological Sample (e.g., Plasma, Urine) add_is Spike with This compound (IS) sample->add_is pretreatment Sample Pre-treatment (e.g., Protein Precipitation) add_is->pretreatment extraction Extraction (e.g., SPE or LLE) pretreatment->extraction drydown Evaporation & Reconstitution extraction->drydown analysis LC-MS/MS Analysis drydown->analysis quantification Data Processing & Quantification analysis->quantification

Caption: General workflow for biological sample preparation and analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Ditiocarb analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Biological matrix (e.g., human plasma, rat urine)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[7][8]

  • Phosphate buffered saline (PBS)

Preparation of Stock and Working Solutions
  • Ditiocarb Stock Solution (1 mg/mL): Accurately weigh and dissolve ditiocarb in methanol.

  • This compound IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol. The synthesis of stable isotope-labeled internal standards is a specialized process.[9]

  • Ditiocarb Working Solutions: Prepare serial dilutions of the ditiocarb stock solution in 50:50 acetonitrile:water to create calibration standards.

  • This compound IS Working Solution (e.g., 100 ng/mL): Dilute the this compound IS stock solution in 50:50 acetonitrile:water. The optimal concentration should be determined during method development.[10]

Sample Preparation Protocol: Solid Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific biological matrix.

  • Sample Thawing: Thaw frozen biological samples (e.g., plasma) at room temperature.

  • Aliquoting: Aliquot 100 µL of the biological sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a fixed amount (e.g., 10 µL) of the this compound IS working solution to each sample, calibration standard, and quality control (QC) sample. Vortex briefly.[10]

  • Sample Pre-treatment (Dilution): Add 400 µL of PBS to each tube and vortex.[7]

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry out.[11]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with two aliquots of 200 µL of methanol into a clean collection tube.[7][12]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Alternative Sample Preparation: Protein Precipitation (PPT)

For a higher-throughput, though potentially less clean, extraction:

  • Follow steps 1-3 from the SPE protocol.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the 100 µL sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Proceed with steps 9-11 from the SPE protocol.

LC-MS/MS Method Parameters (Illustrative)

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[13]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate ditiocarb from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • Ditiocarb: Q1/Q3 (to be determined experimentally)

    • This compound: Q1/Q3 (to be determined experimentally, with a +10 Da shift in the parent ion)

Data Presentation: Method Performance Characteristics

The following tables summarize typical quantitative data expected from a validated bioanalytical method using a stable isotope-labeled internal standard.

Table 1: Linearity and Sensitivity

ParameterValue
Calibration Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5< 15%± 15%< 15%± 15%
Low QC1.5< 10%± 10%< 10%± 10%
Mid QC50< 10%± 10%< 10%± 10%
High QC400< 10%± 10%< 10%± 10%

Table 3: Recovery and Matrix Effect

ParameterLow QC (%)High QC (%)
Extraction Recovery85 - 9588 - 98
Matrix Factor (IS Normalized)0.95 - 1.050.98 - 1.03

Note: The values presented are illustrative and represent typical acceptance criteria for a validated bioanalytical method.[14] The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating and accurately assessing the matrix effect.[15][16][17]

Signaling Pathway and Logical Relationships

While ditiocarb has several biological effects, such as chelating copper and inhibiting NF-κB, a detailed signaling pathway is complex and often beyond the scope of a standard bioanalytical application note.[1] The primary logical relationship in this protocol is the use of the deuterated internal standard to correct for analytical variability.

logical_relationship a_prep Sample Prep Variability a_ion Ionization Variability a_resp MS Response ratio Response Ratio (Analyte / IS) a_resp->ratio is_prep Sample Prep Variability is_ion Ionization Variability is_resp MS Response is_resp->ratio quant Accurate Quantification ratio->quant

Caption: Correction of analytical variability using a co-eluting stable isotope-labeled internal standard.

Conclusion

This application note provides a comprehensive protocol for the preparation of biological samples for the quantification of ditiocarb using this compound as an internal standard. The use of solid-phase extraction offers a clean sample extract, minimizing matrix effects and leading to a robust and reliable LC-MS/MS method. The provided performance characteristics serve as a benchmark for method validation. Researchers are encouraged to optimize these procedures for their specific applications and matrices to ensure the highest quality data for their studies.

References

Application Notes and Protocols for Sample Extraction of Dithiocarbamates using Ditiocarb-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates (DTCs) are a class of fungicides widely used in agriculture to protect a variety of crops from fungal diseases. Due to their potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for DTCs in food and environmental samples. The analysis of DTCs is challenging due to their low solubility in common organic solvents and their instability, particularly in acidic conditions.[1]

Accurate quantification of DTCs requires robust analytical methods. The use of a stable isotope-labeled internal standard, such as Ditiocarb-d10 (Diethyldithiocarbamic acid-d10), is crucial for achieving high accuracy and precision. Isotope dilution mass spectrometry compensates for matrix effects and variations in extraction efficiency and instrument response, leading to more reliable results.

These application notes provide detailed protocols for the extraction and quantification of dithiocarbamates from various matrices using this compound as an internal standard, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) techniques.

Quantitative Data Summary

The following tables summarize typical performance data for dithiocarbamate analysis in various food matrices. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: LC-MS/MS Method Performance Data

AnalyteMatrixFortification Level (µg/kg)Recovery (%)LOQ (µg/kg)Reference
PropinebBeer, Fruit Juice, Malt1092.2 - 112.60.14 - 0.52[2]
MancozebBeer, Fruit Juice, Malt1092.2 - 112.60.13 - 0.55[2]
ThiramBeer, Fruit Juice, Malt10092.2 - 112.64.89 - 6.97[2]
ZiramVarious Crops-59 - 8510[3]
ZinebVarious Crops-59 - 8520[3]
Propineb (as PBDC-dimethyl)Fruits, Vegetables, Mushrooms-86.1 - 106.90.5 - 1.5[4]
Mancozeb (as EBDC-dimethyl)Fruits, Vegetables, Mushrooms-85.2 - 101.60.4 - 1.0[4]

**Table 2: GC-MS Method Performance Data (as CS₂) **

MatrixFortification Level (mg/kg)Recovery (%)LOQ (mg/kg)Reference
Apple, Lettuce, Potato, Strawberry, Tomato0.04 - 5.0-0.013[5]
Fruits and Vegetables0.04, 0.16, 1.3079 - 1040.04[6]
Plant Products---[7]

Experimental Protocols

Two primary methodologies are presented: a direct analysis method using LC-MS/MS with derivatization, and an indirect method using GC-MS based on the conversion of dithiocarbamates to carbon disulfide (CS₂). The use of this compound is most directly applicable to the LC-MS/MS method.

Protocol 1: Direct Analysis of Dithiocarbamates by LC-MS/MS using QuEChERS Extraction and Methylation with this compound Internal Standard

This protocol describes a method for the simultaneous extraction and derivatization of various dithiocarbamates from food matrices, followed by analysis using LC-MS/MS. This compound is added at the beginning of the sample preparation to ensure accurate quantification.

1. Materials and Reagents

  • Solvents: Acetonitrile (MeCN), Water (LC-MS grade), Formic Acid

  • Reagents: Dithiothreitol (DTT), Sodium Bicarbonate (NaHCO₃), Dimethyl Sulfate, Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)

  • Standards: Analytical standards of target dithiocarbamates, this compound sodium salt

  • QuEChERS tubes and salts

  • Syringe filters (PTFE, 0.22 µm)

2. Standard Preparation

  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each dithiocarbamate and this compound in a suitable solvent (e.g., methanol or dimethyl sulfoxide). Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with the appropriate solvent.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration suitable for spiking into samples and calibration standards (e.g., 1 µg/mL).

3. Sample Preparation and Extraction

  • Homogenization: Homogenize the sample (e.g., fruit, vegetable) to a uniform consistency.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume of the this compound internal standard working solution to the sample.

  • Extraction and Derivatization:

    • Add 10 mL of water, 100 µL of 1 M DTT solution, and 0.5 mL of 1 M NaHCO₃ solution.

    • Add 10 mL of acetonitrile (MeCN) and 50 µL of dimethyl sulfate.

    • Vortex immediately for 1 minute.

  • Salting Out:

    • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing MgSO₄ and PSA (primary secondary amine).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Filtration and Dilution:

    • Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Dilute the filtered extract with a suitable solvent (e.g., 0.1% formic acid in MeCN) before LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC Column: A suitable column for polar compounds, such as a C18 or a HILIC column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Optimize the precursor and product ions for each methylated dithiocarbamate derivative and for methylated this compound.

5. Data Analysis

  • Quantify the target dithiocarbamates using the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

  • Generate a calibration curve using standards prepared in a blank matrix extract and spiked with the this compound internal standard.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction & Derivatization cluster_cleanup Cleanup cluster_analysis Analysis sample 1. Homogenize Sample (10 g) spike 2. Spike with this compound sample->spike add_reagents 3. Add Water, DTT, NaHCO₃, MeCN, Dimethyl Sulfate spike->add_reagents vortex1 4. Vortex add_reagents->vortex1 add_salts 5. Add QuEChERS Salts vortex1->add_salts shake 6. Shake add_salts->shake centrifuge1 7. Centrifuge shake->centrifuge1 dspe 8. Dispersive SPE (d-SPE) centrifuge1->dspe centrifuge2 9. Centrifuge dspe->centrifuge2 filter_dilute 10. Filter and Dilute centrifuge2->filter_dilute lcms 11. LC-MS/MS Analysis filter_dilute->lcms

Caption: Workflow for LC-MS/MS analysis of dithiocarbamates.

Protocol 2: Indirect Analysis of Dithiocarbamates by GC-MS via Conversion to Carbon Disulfide (CS₂)

This is a traditional and widely used method for the determination of total dithiocarbamate content. It involves the acid hydrolysis of dithiocarbamates to carbon disulfide, which is then extracted and analyzed by GC-MS. While this compound cannot be directly used as an internal standard for CS₂ in this method, a deuterated CS₂ could be used if available. This protocol is provided as a common alternative.

1. Materials and Reagents

  • Solvents: Isooctane (GC grade)

  • Reagents: Stannous (II) chloride (SnCl₂), Hydrochloric acid (HCl), Deionized water

  • Standards: Carbon disulfide (CS₂) standard

  • Glassware: Tightly sealable reaction vessels (e.g., Schott bottles with septa)

2. Standard Preparation

  • CS₂ Stock Solution (1000 µg/mL): Prepare a stock solution of CS₂ in isooctane. Due to the high volatility of CS₂, it is recommended to prepare this by weighing.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with isooctane to cover the desired calibration range.

3. Sample Preparation and Hydrolysis

  • Homogenization: Homogenize the sample to a uniform consistency.

  • Weighing: Weigh 50 g of the homogenized sample into a reaction vessel.

  • Addition of Solvent: Add 40 mL of isooctane to the vessel.

  • Hydrolysis Reagent: Prepare a fresh solution of stannous (II) chloride in HCl (e.g., 100 mL).

  • Hydrolysis: Add the hydrolysis reagent to the reaction vessel and immediately seal it tightly to prevent the loss of CS₂.

  • Heating and Shaking: Place the sealed vessel in a water bath at 80°C for 90 minutes. Shake the vessel periodically (e.g., every 15 minutes).

  • Cooling: After 90 minutes, remove the vessel from the water bath and cool it down. It is recommended to place it in a freezer for about an hour to ensure the isooctane phase is well separated and to minimize CS₂ evaporation.

  • Extraction: Carefully transfer the upper isooctane layer into a GC vial for analysis.

4. GC-MS Analysis

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.

  • Injector: Splitless or PTV injector.

  • Carrier Gas: Helium.

  • Oven Program: An appropriate temperature program to separate CS₂ from solvent and matrix interferences.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in selected ion monitoring (SIM) or MRM mode.

  • Monitored Ions for CS₂: m/z 76 and 78.

5. Data Analysis

  • Quantify CS₂ using an external calibration curve generated from the CS₂ working standards.

  • The concentration of total dithiocarbamates is reported as mg of CS₂ per kg of sample.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_hydrolysis Acid Hydrolysis cluster_extraction Extraction cluster_analysis Analysis sample 1. Homogenize Sample (50 g) add_solvent 2. Add Isooctane sample->add_solvent add_reagent 3. Add SnCl₂/HCl Solution add_solvent->add_reagent seal 4. Seal Vessel Immediately add_reagent->seal heat_shake 5. Heat (80°C) and Shake seal->heat_shake cool 6. Cool and Freeze heat_shake->cool extract_layer 7. Collect Isooctane Layer cool->extract_layer gcms 8. GC-MS Analysis extract_layer->gcms

Caption: Workflow for GC-MS analysis of total dithiocarbamates as CS₂.

References

Troubleshooting & Optimization

Overcoming matrix effects in dithiocarbamate analysis with Ditiocarb-d10

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dithiocarbamate (DTC) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly matrix effects, using Ditiocarb-d10 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are dithiocarbamates (DTCs) and why are they difficult to analyze?

A1: Dithiocarbamates are a class of organosulfur compounds widely used as fungicides and pesticides.[1] Their analysis is challenging due to several factors:

  • Instability: DTCs can degrade rapidly, especially in acidic conditions or during sample homogenization, often breaking down into carbon disulfide (CS₂) and the corresponding amine.[1][2][3]

  • Low Solubility: Many DTCs are polymeric (e.g., mancozeb, propineb) and are practically insoluble in water and common organic solvents, which complicates extraction.[4][5]

  • Non-specific Traditional Methods: The classic analytical approach involves digesting all DTCs into CS₂, which is then measured.[1][2] This "total DTC" method cannot distinguish between different parent compounds, some of which have different toxicological profiles and regulatory limits.[6]

Q2: What are matrix effects and how do they impact LC-MS/MS analysis of DTCs?

A2: Matrix effects are a major concern in quantitative LC-MS/MS analysis.[7] They occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, sugars from plasma, urine, or crop samples) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[7] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and unreliable quantification.[7] Given the complexity of matrices like fruit, vegetables, and biological fluids, matrix effects can severely compromise the accuracy of DTC measurements.[8]

Q3: What is this compound and how does it help overcome matrix effects?

A3: this compound is the stable isotope-labeled (deuterated) form of the analyte ditiocarb. It is used as an internal standard (IS) in quantitative analysis. The use of a stable isotope-labeled internal standard is the most effective method for correcting matrix effects.[7][9][10]

Here’s how it works:

  • Chemical and Physical Similarity: this compound is chemically identical to the analyte (ditiocarb) but has a higher mass due to the deuterium atoms. It has the same extraction recovery, chromatographic retention time, and ionization efficiency.

  • Co-elution: The IS is added to the sample at a known concentration before sample preparation. It co-elutes with the analyte from the LC column.

  • Shared Matrix Effects: Because they elute together and behave identically in the ion source, any ion suppression or enhancement caused by the matrix affects both the analyte and the IS to the same degree.

  • Ratio-Based Quantification: The mass spectrometer can distinguish between the analyte and the IS based on their mass difference. Quantification is based on the ratio of the analyte's peak area to the IS's peak area. Since both are affected proportionally by matrix effects, the ratio remains constant and accurate, effectively canceling out the interference.[10]

Troubleshooting Guide

Problem: My analyte recovery is low and inconsistent across different samples.

Possible Cause Suggested Solution
Analyte Degradation DTCs are unstable. Ensure sample extraction is performed quickly after collection. Use stabilizing agents like cysteine or EDTA in an alkaline buffer during extraction to prevent degradation.[6][8] Avoid acidic conditions.[3]
Poor Extraction Efficiency The polymeric nature of some DTCs hinders extraction. Optimize your extraction solvent and consider using derivatization techniques, such as methylation with dimethyl sulfate or methyl iodide, to create more stable and soluble derivatives.[8][11]
Variable Matrix Effects Significant and variable ion suppression between samples is likely occurring. The most robust solution is to use a stable isotope-labeled internal standard like this compound.[12][13] If one is not available, developing a matrix-matched calibration curve for each sample type can help, although it is more laborious.[14]

Problem: I'm observing significant ion suppression in my chromatogram.

Possible Cause Suggested Solution
Matrix Overload Co-eluting matrix components are competing with your analyte for ionization. Improve your sample clean-up procedure. Use solid-phase extraction (SPE) or dispersive SPE (dSPE) with appropriate sorbents (e.g., C18, PSA) to remove interfering compounds.[3]
Chromatographic Co-elution The analyte is eluting from the LC column at the same time as a major matrix interferent. Adjust your LC gradient to better separate the analyte from the matrix components. Experiment with different column chemistries, such as HILIC, which can provide alternative selectivity.[12][13]
Sub-optimal MS Source Conditions Ion source parameters may not be optimal for your analyte in the presence of the matrix. Optimize source temperature, gas flows, and voltages to maximize analyte signal and minimize the influence of the matrix.

Problem: The signal for my internal standard (this compound) is unstable or very low.

Possible Cause Suggested Solution
Inaccurate Spiking Ensure the IS is accurately pipetted into every sample, standard, and blank before any extraction or clean-up steps. Use a calibrated pipette and ensure the IS solution is fully homogenized.
Extreme Matrix Effects In highly complex matrices, even the IS can be severely suppressed. Dilute your sample extract to reduce the overall concentration of matrix components entering the MS source. This can often restore a stable signal for both the analyte and the IS.
IS Degradation Although more stable than the non-labeled analyte, the IS can still degrade. Check the purity and storage conditions of your this compound stock solution. Prepare fresh working solutions regularly.

Diagrams and Workflows

Matrix_Effect cluster_LC LC Column cluster_MS_No_IS Scenario A: Without Internal Standard Analyte1 Analyte Matrix1 Matrix Components MS_Source1 MS Ion Source Detector1 Detector MS_Source1->Detector1 Suppressed Ionization Result1 Inaccurate Result (Signal Suppressed) Detector1->Result1 Analyte1->MS_Source1 Enters Source Matrix1->MS_Source1 Co-elutes & Interferes

Caption: The Problem: Matrix components co-elute with the analyte, causing ion suppression in the MS source.

Internal_Standard_Solution cluster_LC2 LC Column cluster_MS_With_IS Scenario B: With this compound (IS) Analyte2 Analyte IS This compound (IS) Matrix2 Matrix Components MS_Source2 MS Ion Source Detector2 Detector MS_Source2->Detector2 Both Signals Suppressed Result2 Accurate Result (Ratio is Correct) Detector2->Result2 Ratio (Analyte/IS) is Constant Analyte2->MS_Source2 Enters Source IS->MS_Source2 Co-elutes Matrix2->MS_Source2 Interferes Equally

Caption: The Solution: this compound co-elutes and experiences the same matrix effect, enabling accurate ratio-based quantification.

Experimental_Workflow Start 1. Sample Collection (e.g., Plasma, Fruit Homogenate) Spike 2. Spike with this compound Internal Standard Start->Spike Extract 3. Alkaline Extraction (with Stabilizers like EDTA/Cysteine) Spike->Extract Derivatize 4. Derivatization (Optional) (e.g., Methylation) Extract->Derivatize Cleanup 5. Sample Clean-up (dSPE with C18/PSA) Derivatize->Cleanup Analyze 6. LC-MS/MS Analysis Cleanup->Analyze Quantify 7. Data Processing (Calculate Analyte/IS Ratio) Analyze->Quantify End 8. Final Concentration Report Quantify->End

Caption: General workflow for DTC analysis using an internal standard.

Quantitative Data Summary

The use of a stable isotope-labeled internal standard like this compound significantly improves data quality by correcting for both matrix effects and recovery losses. The table below illustrates the expected improvement in performance.

Table 1: Comparison of Method Performance With and Without this compound IS Data is representative and compiled based on typical performance improvements cited in literature.[10][13]

ParameterMethod without IS (External Calibration)Method with this compound IS (Internal Calibration)
Analyte DitiocarbDitiocarb
Matrix Type Fruit HomogenateFruit Homogenate
Recovery (%) 65 - 115% (highly variable)95 - 105% (corrected)
Repeatability (RSD%) > 15%< 5%
Matrix Effect (%) -75% to +20% (Suppression)Not applicable (compensated)
Accuracy (%) 50 - 130%97 - 103%

Example Experimental Protocol

This protocol describes a general method for the determination of ditiocarb in a fruit matrix using this compound as an internal standard, followed by LC-MS/MS analysis.

1. Reagents and Materials

  • Ditiocarb analytical standard

  • This compound internal standard stock solution (100 µg/mL in methanol)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid, Ammonium formate

  • EDTA (Ethylenediaminetetraacetic acid) and L-Cysteine

  • Dispersive SPE (dSPE) tubes containing C18 and PSA sorbents

2. Sample Preparation

  • Weigh 10 g of homogenized fruit sample into a 50 mL centrifuge tube.

  • Add 100 µL of a 1 µg/mL this compound working solution to all samples, standards, and blanks.

  • Add 10 mL of an alkaline extraction solution (water containing 0.1% EDTA and 0.1% L-cysteine, pH adjusted to 9.0).

  • Vortex vigorously for 2 minutes.

  • Add 10 mL of acetonitrile and vortex for another 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing C18 and PSA.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Conditions

ParameterSetting
LC System UPLC/UHPLC System
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Injection Volume 5 µL
Column Temp 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions Ditiocarb: [Precursor ion > Product ion 1 (Quantifier)], [Precursor ion > Product ion 2 (Qualifier)]This compound: [Precursor ion+10 > Product ion 1+10]

4. Data Analysis

  • Integrate the peak areas for the quantifier MRM transitions for both Ditiocarb and this compound.

  • Construct a calibration curve by plotting the peak area ratio (Ditiocarb / this compound) against the concentration of the calibration standards.

  • Calculate the concentration of Ditiocarb in the samples using the regression equation from the calibration curve.

References

Technical Support Center: Troubleshooting Ditiocarb-d10 Analysis in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of Ditiocarb-d10 using Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to poor peak shape, ensuring accurate and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise resolution and quantification.[1][2][3]

Potential Causes & Solutions:

  • Secondary Interactions: this compound, like other dithiocarbamates, can interact with active sites on the stationary phase, such as residual silanol groups on silica-based columns.[1][4]

    • Solution: Use an end-capped column to minimize silanol interactions.[1] Consider a column with a different stationary phase chemistry that is less prone to secondary interactions with your analyte.[5]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to mixed retention mechanisms, causing peak tailing.

    • Solution: Adjust the mobile phase pH. For basic compounds, a higher pH can improve peak shape. Conversely, for acidic compounds, a lower pH is often beneficial. Since dithiocarbamates can be unstable, careful optimization is required.[6] The use of volatile buffers like ammonium formate is recommended for LC-MS applications to maintain a stable pH without contaminating the mass spectrometer.[7]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to active sites that cause tailing.[4][8]

    • Solution: Implement a robust sample preparation method to remove matrix interferences.[9] Use a guard column to protect the analytical column.[10] If the column is contaminated, try flushing it with a strong solvent. If degradation is suspected, the column may need to be replaced.[11]

Q2: I am observing peak fronting for my this compound analysis. What could be the reason?

Peak fronting, the inverse of tailing where the front part of the peak is broader, can also affect analytical accuracy.[12][13]

Potential Causes & Solutions:

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting.[12][13] This can be due to either a high concentration or a large injection volume.[12]

    • Solution: Reduce the injection volume or dilute the sample.[2][12]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a distorted peak.[4][12]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[12] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[14]

  • Column Collapse: A sudden physical change in the column bed can cause peak fronting.[13] This can be triggered by operating outside the column's recommended pH or temperature range.[13][15]

    • Solution: Ensure your method parameters are within the column manufacturer's specifications. If column collapse is suspected, the column will need to be replaced.[13]

Q3: My this compound peak is split or has a shoulder. How can I troubleshoot this?

Split peaks can be challenging as they may indicate either a chromatographic problem or the presence of an unresolved species.[16]

Potential Causes & Solutions:

  • Partially Blocked Frit or Column Void: A blockage at the column inlet frit or a void in the packing material can distort the sample band, leading to split peaks for all analytes in the chromatogram.[3][16]

    • Solution: Reverse-flush the column to try and dislodge any particulates from the frit. If a void is suspected, the column may need to be replaced.[3][16]

  • Co-elution with an Interfering Compound: The peak splitting might be due to the presence of a closely eluting compound.

    • Solution: Modify the chromatographic method to improve resolution. This can be achieved by changing the mobile phase composition, gradient profile, or column chemistry.[13]

  • Sample Diluent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.[17]

    • Solution: Prepare your sample in a solvent that is weaker than or matches the initial mobile phase composition.[17][18]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in your this compound analysis.

Troubleshooting_Peak_Shape start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue System-wide Issue check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No yes_all_peaks Yes no_one_peak No check_frit Check for Blocked Frit or Column Void system_issue->check_frit check_connections Inspect Tubing and Connections for Dead Volume system_issue->check_connections check_sample_overload Is the sample overloaded? analyte_specific_issue->check_sample_overload solution_frit Reverse flush or replace column check_frit->solution_frit solution_connections Remake connections check_connections->solution_connections check_mobile_phase Is the mobile phase pH and composition optimal? check_sample_overload->check_mobile_phase No solution_overload Reduce injection volume or dilute sample check_sample_overload->solution_overload Yes check_column_chem Is the column chemistry appropriate? check_mobile_phase->check_column_chem Yes solution_mobile_phase Optimize mobile phase pH and organic content check_mobile_phase->solution_mobile_phase No check_sample_solvent Is the sample solvent compatible with the mobile phase? check_column_chem->check_sample_solvent Yes solution_column_chem Use end-capped column or different stationary phase check_column_chem->solution_column_chem No solution_sample_solvent Dissolve sample in initial mobile phase check_sample_solvent->solution_sample_solvent No

Caption: A flowchart for systematic troubleshooting of poor peak shapes.

Data Presentation: Mobile Phase Optimization

Optimizing the mobile phase is a critical step in achieving good peak shape. The following table summarizes the effects of different mobile phase additives on the analysis of dithiocarbamates.

Mobile Phase AdditiveConcentrationEffect on Peak ShapeRationale
Formic Acid0.1%Can improve peak shape for some compounds by ensuring a consistent ionized state.Provides protons to aid in positive mode ionization and can suppress silanol activity.
Ammonium Formate5-10 mMOften improves peak shape, especially for tailing peaks, by providing a buffering capacity.Helps to maintain a stable pH and can mask active sites on the stationary phase.[3]
Acetonitrile-Can provide different selectivity compared to methanol and may improve peak shape.The choice of organic modifier affects the interaction between the analyte and the stationary phase.
Methanol-Commonly used organic modifier.An alternative to acetonitrile that can alter selectivity.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

Due to the instability of dithiocarbamates, a careful sample preparation protocol is crucial.[6]

  • Extraction:

    • Homogenize the sample under cryogenic conditions to minimize degradation.[19]

    • Extract the sample with a suitable organic solvent, such as acetonitrile or a mixture of dichloromethane and methanol.[20][21] The use of a stabilizing agent like L-cysteine in an alkaline buffer during extraction has been reported to be effective.[9]

  • Derivatization (Optional but Recommended):

    • Dithiocarbamates can be methylated using reagents like dimethyl sulfate or iodomethane to improve their stability and chromatographic behavior.[9][10]

  • Clean-up:

    • Utilize dispersive solid-phase extraction (dSPE) with sorbents like C18 and primary secondary amine (PSA) to remove matrix interferences.[9]

  • Final Solution:

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase to prevent peak distortion due to solvent mismatch.

Protocol 2: Mobile Phase Preparation for LC-MS

For reproducible results, consistent mobile phase preparation is essential.

  • Aqueous Phase (Mobile Phase A):

    • Use high-purity water (e.g., 18.2 MΩ·cm).

    • If using a buffer, accurately weigh and dissolve the salt (e.g., ammonium formate) to the desired concentration (e.g., 10 mM).

    • Add the acidic modifier (e.g., 0.1% formic acid).

    • Filter the mobile phase through a 0.22 µm filter.

  • Organic Phase (Mobile Phase B):

    • Use LC-MS grade organic solvent (e.g., acetonitrile or methanol).

    • Add the same concentration of acidic modifier as in Mobile Phase A to ensure consistent pH across the gradient.

  • Degassing:

    • Degas both mobile phases before use to prevent bubble formation in the pump and detector.

Logical Relationships in Peak Shape Problems

The following diagram illustrates the relationships between common causes and the resulting poor peak shapes.

Peak_Problem_Causes cluster_causes Potential Causes cluster_effects Observed Peak Shape cause1 Sample Overload effect1 Peak Fronting cause1->effect1 cause2 Strong Sample Solvent cause2->effect1 effect3 Split Peaks cause2->effect3 cause3 Secondary Silanol Interactions effect2 Peak Tailing cause3->effect2 cause4 Column Contamination cause4->effect2 cause4->effect3 cause5 Blocked Frit / Column Void cause5->effect3

Caption: Relationship between causes and types of poor peak shape.

References

Technical Support Center: Enhancing Recovery of Ditiocarb-d10 in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Ditiocarb-d10 from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Ditiocarb, a metabolite of the drug disulfiram. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labels give it a higher mass-to-charge ratio (m/z) than the endogenous Ditiocarb, allowing for its differentiation and accurate quantification of the target analyte. Stable isotope-labeled internal standards like this compound are considered the gold standard because they have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar extraction recovery and matrix effects.[1][2]

Q2: What are the main challenges associated with the recovery of this compound from complex matrices?

The primary challenges in recovering this compound stem from the inherent instability and reactivity of dithiocarbamates (DTCs) in general. Key challenges include:

  • Instability: DTCs are susceptible to degradation in acidic conditions and can be affected by temperature and light.[3] This can lead to lower than expected recovery.

  • Low Solubility: Ditiocarbamates have limited solubility in many common organic solvents, which can make efficient extraction from aqueous biological matrices challenging.

  • Matrix Effects: Components of biological matrices (e.g., salts, lipids, proteins in plasma, urine, or tissue homogenates) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.

  • Reactivity: The dithiocarbamate moiety can chelate with metals, which may be present in the sample or analytical system, potentially affecting recovery.

  • Issues with Deuterated Standards: Although ideal, deuterated standards can sometimes exhibit slight chromatographic shifts compared to the native analyte and are susceptible to deuterium-hydrogen exchange under certain pH and temperature conditions, which can compromise analytical accuracy.[1][4]

Q3: How can I improve the stability of this compound during sample preparation?

To improve stability, consider the following:

  • pH Control: Maintain a neutral to slightly alkaline pH during extraction, as acidic conditions can cause degradation of dithiocarbamates.

  • Temperature Control: Keep samples on ice or at reduced temperatures throughout the extraction process to minimize thermal degradation.

  • Light Protection: Protect samples from direct light, as some dithiocarbamates are light-sensitive.

  • Use of Antioxidants/Stabilizers: The addition of antioxidants or stabilizers like cysteine to the extraction solvent can help prevent oxidative degradation.[5]

  • Prompt Analysis: Analyze extracted samples as quickly as possible to minimize the potential for degradation in the final extract.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Low or Inconsistent Recovery

Problem: You are experiencing low or highly variable recovery of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Extraction pH Dithiocarbamates are unstable in acidic conditions. Ensure the pH of your sample and extraction solvent is neutral or slightly alkaline (pH 7-9).[5]
Inappropriate Extraction Solvent The polarity of the extraction solvent may not be optimal. Screen a panel of solvents with varying polarities (e.g., ethyl acetate, methyl t-butyl ether, dichloromethane) to find the one that provides the best recovery. A mixture of solvents can also be effective.
Insufficient Extraction Time/Mixing Ensure adequate vortexing or mixing time to allow for the efficient partitioning of this compound from the aqueous matrix into the organic solvent during liquid-liquid extraction.
Sample Pre-treatment Issues For solid tissues, ensure complete homogenization to release the analyte. For plasma/serum, protein precipitation prior to extraction may be necessary to improve recovery.
Analyte Degradation This compound may be degrading during sample preparation. Work at low temperatures, protect from light, and consider adding a stabilizer to your extraction solvent. Analyze samples promptly after extraction.
Solid Phase Extraction (SPE) Issues The SPE sorbent may not be appropriate, or the wash and elution steps may be suboptimal. Ensure proper conditioning of the SPE cartridge and test different wash solvents to remove interferences without eluting the analyte. Optimize the elution solvent to ensure complete elution of this compound.
High Matrix Effects

Problem: You observe significant ion suppression or enhancement for this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-elution of Matrix Components Endogenous compounds from the matrix are co-eluting with this compound and interfering with its ionization. Improve chromatographic separation by modifying the mobile phase gradient or using a different analytical column.
Inefficient Sample Cleanup The extraction method may not be adequately removing interfering matrix components. Optimize your SPE or LLE protocol. For SPE, try a different sorbent chemistry or a more rigorous wash step. For LLE, consider a back-extraction step.
Sample Dilution If the concentration of the analyte is sufficiently high, diluting the sample with a clean solvent can reduce the concentration of matrix components and mitigate their effect.
LC-MS/MS Source Optimization Adjust the ion source parameters (e.g., temperature, gas flows, spray voltage) to minimize in-source ionization suppression. Atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects than electrospray ionization (ESI) for some compounds.[5][6]
Chromatographic Issues

Problem: You are observing poor peak shape, or a shift in the retention time of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Isotope Effect A slight shift in retention time between the deuterated internal standard and the native analyte can occur, especially with a high degree of deuteration. This is generally acceptable if the shift is consistent. Ensure that the integration windows for both the analyte and the internal standard are appropriate.[4]
Column Overloading Injecting too high a concentration of the sample extract can lead to peak fronting or tailing. Dilute the sample extract and re-inject.
Mobile Phase Incompatibility The pH or composition of the mobile phase may not be optimal for the analyte. Ensure the mobile phase pH is compatible with the pKa of Ditiocarb.
Column Degradation The analytical column may be degrading. Try flushing the column or replacing it with a new one.

Experimental Protocols

Protein Precipitation (for Plasma/Serum)

This is a common first step before LLE or SPE to remove the bulk of proteins.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for further processing (LLE or SPE).

Liquid-Liquid Extraction (LLE) Protocol
  • To the supernatant from protein precipitation (or directly to 100 µL of aqueous sample), add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl t-butyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Solid Phase Extraction (SPE) Protocol (using a reversed-phase sorbent like Oasis HLB)
  • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated sample (e.g., supernatant from protein precipitation diluted with water) onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Quantitative Data

The following table summarizes typical recovery data for dithiocarbamates from various matrices using different extraction techniques. Note that specific recovery for this compound may vary and should be determined experimentally.

Analyte GroupMatrixExtraction MethodTypical Recovery (%)Reference
DithiocarbamatesWaterSPE (Oasis HLB)>80%[5]
DithiocarbamatesFruits & VegetablesLLE with methylation93-120%[5]
Thiram (a DTC)Crops and WaterLLE (Chloroform)59-85%[6]
CarbamathioneHuman PlasmaProtein Precipitation~98%[7][8]

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow sample Complex Matrix (Plasma, Urine, Tissue) add_is Add this compound Internal Standard sample->add_is pretreatment Sample Pre-treatment (e.g., Homogenization) add_is->pretreatment extraction Extraction (LLE or SPE) pretreatment->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A generalized workflow for the extraction and analysis of this compound.

Troubleshooting Logic for Low Recovery

troubleshooting_low_recovery start Low this compound Recovery check_pH Is pH neutral/alkaline? start->check_pH adjust_pH Adjust pH to 7-9 check_pH->adjust_pH No check_solvent Is extraction solvent optimal? check_pH->check_solvent Yes adjust_pH->check_solvent screen_solvents Screen different solvents/ mixtures check_solvent->screen_solvents No check_mixing Sufficient mixing time? check_solvent->check_mixing Yes screen_solvents->check_mixing increase_mixing Increase vortexing time check_mixing->increase_mixing No check_stability Consider analyte degradation check_mixing->check_stability Yes increase_mixing->check_stability stability_measures Use low temp, protect from light, add stabilizer check_stability->stability_measures Possible end Recovery Improved check_stability->end Unlikely stability_measures->end

Caption: A decision tree for troubleshooting low recovery of this compound.

References

Calibration curve issues with Ditiocarb-d10 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the use of Dithiocarb-d10 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during analytical experiments, particularly those concerning calibration curve performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My calibration curve for the target analyte is non-linear or has poor R² values when using Dithiocarb-d10 as an internal standard. What are the potential causes?

Answer:

Non-linearity or poor correlation in your calibration curve when using Dithiocarb-d10 can stem from several factors, ranging from sample preparation to instrument parameters. The most common culprits include:

  • Internal Standard Instability: Dithiocarbamates are known to be unstable, particularly in acidic conditions.[1][2] If your sample preparation or mobile phase is acidic, both the analyte and the Dithiocarb-d10 internal standard can degrade, leading to inconsistent responses.

  • Matrix Effects: The sample matrix can significantly impact the ionization efficiency of your analyte and internal standard in the mass spectrometer source.[3][4][5] Even with a stable isotope-labeled internal standard, severe matrix effects can cause differential ion suppression or enhancement between the analyte and the internal standard, affecting the response ratio.[6][7]

  • Incorrect Internal Standard Concentration: An incorrect concentration of the internal standard can lead to a non-linear response, especially if the detector becomes saturated.[7][8]

  • Suboptimal LC-MS/MS Method: Issues such as poor chromatographic peak shape, co-elution with interfering compounds, or inadequate instrument settings can all contribute to poor calibration curve performance.[9]

  • Incomplete Co-elution: For the internal standard to effectively compensate for matrix effects, it must co-elute completely with the analyte.[6] Even slight chromatographic separation between the analyte and Dithiocarb-d10 can lead to them experiencing different degrees of ion suppression or enhancement, resulting in a scattered or non-linear calibration curve.[6]

Below is a troubleshooting workflow to help you diagnose the issue:

G start Start: Non-Linear Calibration Curve check_is_stability 1. Assess IS Stability Run IS in blank solvent vs. matrix start->check_is_stability is_stable IS Stable check_is_stability->is_stable No significant degradation is_unstable IS Unstable Modify sample prep/mobile phase (e.g., adjust pH, add stabilizers) check_is_stability->is_unstable Degradation observed check_matrix_effects 2. Evaluate Matrix Effects Post-extraction spike experiment is_stable->check_matrix_effects is_unstable->check_matrix_effects no_matrix_effects Minimal Matrix Effects check_matrix_effects->no_matrix_effects Suppression/enhancement <15% matrix_effects_present Significant Matrix Effects Improve sample cleanup or use matrix-matched calibrants check_matrix_effects->matrix_effects_present Suppression/enhancement >15% check_lc_method 3. Review LC-MS Method Check peak shape, co-elution, and IS response no_matrix_effects->check_lc_method matrix_effects_present->check_lc_method lc_ok Method OK check_lc_method->lc_ok Good peak shape, co-elution, and consistent IS response lc_issue Method Issue Optimize chromatography (e.g., gradient, column) check_lc_method->lc_issue Poor peaks or inconsistent IS response end End: Improved Calibration lc_ok->end lc_issue->end G start Start: Inconsistent IS Peak Area compare_pre_post Compare Pre- (A) vs. Post- (B) Extraction Spike IS Area start->compare_pre_post compare_post_solvent Compare Post-Extraction (B) vs. Solvent (C) IS Area compare_pre_post->compare_post_solvent Area A ≈ Area B prep_issue Conclusion: Degradation or Loss during Sample Preparation compare_pre_post->prep_issue Area A < Area B matrix_effect_issue Conclusion: Matrix Effects (Ion Suppression/Enhancement) compare_post_solvent->matrix_effect_issue Area B < Area C lc_issue Conclusion: LC System Reproducibility Issue compare_post_solvent->lc_issue Area B ≈ Area C (but still inconsistent) end Problem Identified prep_issue->end matrix_effect_issue->end lc_issue->end

References

Validation & Comparative

A Comparative Guide to Dithiocarbamate Analysis: Method Validation Utilizing Ditiocarb-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of dithiocarbamates (DTCs), with a special focus on the advantages of utilizing an isotope-labeled internal standard, Ditiocarb-d10, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. We will explore the performance of this stable isotope dilution analysis (SIDA) in comparison to traditional methods, such as the widely used carbon disulfide (CS2) evolution technique coupled with gas chromatography (GC-MS).

Dithiocarbamates are a class of fungicides extensively used in agriculture.[1] Their analysis is challenging due to their inherent instability and low solubility in water and common organic solvents.[1][2] Traditional methods often rely on the indirect measurement of carbon disulfide (CS2), a common degradation product of all DTCs, which can lead to a lack of specificity and potential inaccuracies. The use of a stable isotope-labeled internal standard like Ditiocarbamate-d10 (a deuterated analog) in LC-MS/MS analysis offers a significant improvement by compensating for analyte loss during sample preparation and mitigating matrix effects, thus enhancing the accuracy and precision of the results.

Method Performance Comparison

The following tables summarize the validation parameters for two primary analytical approaches for dithiocarbamate analysis: the traditional CS2 evolution method coupled with GC-MS and a modern LC-MS/MS method employing a stable isotope dilution assay, conceptually similar to one using this compound.

Table 1: Method Validation Parameters for Dithiocarbamate Analysis

ParameterCS2 Evolution GC-MSLC-MS/MS with Isotope Dilution (e.g., using this compound)
Linearity Linear over a range of 0.04 mg/kg to 5.0 mg/kgTypically linear over a wide concentration range (e.g., 0.01 to 0.9 mg/kg)
Limit of Detection (LOD) 0.005 - 0.01 mg/kg for some compoundsApproximately 0.03 mg/kg for each DTC subclass
Limit of Quantification (LOQ) 0.04 - 0.05 mg/kgApproximately 0.05 mg/kg for each DTC subclass
Accuracy (Recovery) 68% to 113% depending on the matrix and DTC90% to 100%
Precision (RSD) Can be variable, with RSDs up to 11% reportedGenerally lower, demonstrating high reproducibility
Specificity Low (measures total CS2, cannot differentiate between DTCs)High (can differentiate and quantify individual DTCs)

Table 2: Comparison of Alternative Dithiocarbamate Analysis Methods

MethodPrincipleAdvantagesDisadvantages
QuEChERS with LC-MS/MS "Quick, Easy, Cheap, Effective, Rugged, and Safe" extraction followed by LC-MS/MS analysis of methylated DTCs.[2]Simple, rapid, and allows for the analysis of multiple DTCs.[2]Derivatization step can introduce variability.
Spectrophotometry Colorimetric determination of a complex formed from CS2.[1]Simple and inexpensive instrumentation.Low sensitivity and specificity, prone to interferences.[1]

Experimental Protocols

Method 1: Dithiocarbamate Analysis using LC-MS/MS with Stable Isotope Dilution (employing this compound)

This method is based on the principle of stable isotope dilution analysis, which provides high accuracy and precision by correcting for analyte losses during sample preparation and analysis.

1. Sample Preparation:

  • Weigh a representative portion of the homogenized sample (e.g., 5 g of fruit or vegetable).
  • Add a known amount of the internal standard solution (this compound).
  • Perform a surface extraction using an alkaline buffer, such as sodium hydrogen carbonate, containing a stabilizing agent like DL-penicillamine.[3]
  • Vortex the mixture and centrifuge.
  • The supernatant is then ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a hydrophilic interaction liquid chromatography (HILIC) column (e.g., Sequant ZIC-pHILIC) with a gradient elution of acetonitrile and an aqueous buffer (e.g., 10 mM ammonia).[3]
  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each dithiocarbamate and for this compound.

3. Quantification:

  • The concentration of each dithiocarbamate is determined by calculating the ratio of the peak area of the native analyte to the peak area of the corresponding isotope-labeled internal standard (this compound). This ratio is then compared to a calibration curve prepared with known concentrations of the analytes and the internal standard.

Method 2: Traditional Dithiocarbamate Analysis via CS2 Evolution and GC-MS

This is the conventional and widely adopted method for the determination of total dithiocarbamate content.

1. Sample Preparation (Acid Digestion):

  • Place a homogenized sample (e.g., 50 g) into a reaction flask.
  • Add a solution of stannous chloride in hydrochloric acid.[4]
  • Heat the mixture (e.g., at 80°C for 2 hours) to facilitate the hydrolysis of dithiocarbamates to carbon disulfide (CS2).[5]
  • The evolved CS2 is purged from the sample and trapped in a suitable organic solvent like isooctane.[4]

2. GC-MS Analysis:

  • Gas Chromatographic Separation: Inject an aliquot of the isooctane extract into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).
  • Mass Spectrometric Detection: Use a mass spectrometer to detect and quantify CS2. The quantification is typically based on monitoring the characteristic ions of CS2 (e.g., m/z 76 and 78).[4]

3. Quantification:

  • The concentration of total dithiocarbamates is calculated based on the amount of CS2 detected, and the results are expressed as mg of CS2 per kg of the sample.

Workflow Diagrams

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Homogenized Sample Add_IS Spike with this compound Sample->Add_IS Extraction Alkaline Extraction (with Stabilizer) Add_IS->Extraction Centrifuge Vortex & Centrifuge Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection HILIC HILIC Separation Injection->HILIC MS_Detection Tandem MS Detection (MRM Mode) HILIC->MS_Detection Quantification Quantification using Isotope Ratio MS_Detection->Quantification Result Report Individual DTC Concentrations Quantification->Result

Caption: Experimental workflow for LC-MS/MS analysis of dithiocarbamates using this compound.

GC_MS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Analysis Sample_GC Homogenized Sample Digestion Acid Digestion (SnCl2/HCl, Heat) Sample_GC->Digestion CS2_Trap Trap Evolved CS2 in Isooctane Digestion->CS2_Trap Injection_GC Inject into GC-MS CS2_Trap->Injection_GC GC_Separation GC Separation Injection_GC->GC_Separation MS_Detection_GC MS Detection of CS2 GC_Separation->MS_Detection_GC Quantification_GC Quantification of CS2 MS_Detection_GC->Quantification_GC Result_GC Report Total DTCs as CS2 Quantification_GC->Result_GC

Caption: Experimental workflow for the traditional CS2 evolution GC-MS method for dithiocarbamate analysis.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS offers a superior analytical solution for the determination of dithiocarbamates in various matrices. This approach provides higher accuracy, precision, and specificity compared to the traditional CS2 evolution method. While the initial cost of the labeled internal standard may be higher, the benefits of reliable and defensible data, especially in a regulatory environment, are substantial. For researchers and professionals in drug development and food safety, the adoption of isotope dilution LC-MS/MS methods is a critical step towards more robust and accurate analytical outcomes.

References

A Comparative Guide to Ditiocarb-d10 and Other Internal Standards for Dithiocarbamate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The quantitative analysis of dithiocarbamates (DTCs), a widely used class of fungicides, presents significant analytical challenges due to their inherent instability and the complexity of sample matrices. Accurate quantification is crucial for regulatory compliance and risk assessment. The use of a suitable internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of Ditiocarb-d10 with other isotopically labeled internal standards for the analysis of dithiocarbamates, supported by experimental protocols and an examination of the biochemical pathways influenced by these compounds.

The primary challenge in DTC analysis is their rapid degradation in acidic conditions and their polymeric nature, which makes direct analysis difficult.[1][2] Consequently, a common approach involves the hydrolysis of all DTCs to carbon disulfide (CS2), which is then measured.[3][4] However, this method is non-specific and can suffer from interferences from naturally occurring sulfur compounds in certain matrices.[2][5] More specific methods often involve derivatization or direct analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), where an internal standard is essential to correct for matrix effects and variations during sample preparation.[6][7]

Comparison of Internal Standards for Dithiocarbamate Analysis

The ideal internal standard should closely mimic the chemical and physical properties of the analyte(s) of interest.[8] For dithiocarbamates, which are often analyzed as a class of compounds, the choice of internal standard is critical. This compound, a deuterated analog of diethyldithiocarbamate, offers a versatile option. The following table compares this compound with other potential isotopically labeled internal standards.

FeatureThis compoundThiram-d12Ziram-d12
Structure Deuterated diethyldithiocarbamateDeuterated tetramethylthiuram disulfideDeuterated zinc bis(dimethyldithiocarbamate)
Similarity to DTC Subclasses Representative of dialkyldithiocarbamates. Can be a suitable surrogate for this subclass.Representative of the thiuram disulfide subclass. May not be an ideal surrogate for other DTCs.Representative of the dimethyldithiocarbamate subclass, complexed with zinc.
Applicability in CS2 Method Can be used to monitor the efficiency of the conversion to CS2 for diethyldithiocarbamate and similar structures.Can be used to monitor the conversion efficiency for thiram.Can be used to monitor the conversion efficiency for ziram.
Applicability in LC-MS/MS Excellent for direct quantification of diethyldithiocarbamate and related compounds. Its simpler structure may be advantageous in methods targeting multiple DTCs after a common derivatization step.Primarily suitable for the direct quantification of thiram.[9]Primarily suitable for the direct quantification of ziram.
Matrix Effect Compensation As a deuterated standard, it co-elutes with the non-labeled analyte, providing excellent compensation for matrix-induced ion suppression or enhancement.[10]Similar to this compound, it provides good compensation for matrix effects for thiram.Provides good compensation for matrix effects for ziram.
Commercial Availability Available from specialty chemical suppliers.Available from specialty chemical suppliers.Available from specialty chemical suppliers.

Experimental Protocols

Representative Protocol for Dithiocarbamate Analysis using LC-MS/MS with this compound Internal Standard

This protocol is a composite of established methods for the analysis of dithiocarbamates and is intended as a general guideline.[6][7]

1. Reagents and Materials

  • This compound internal standard solution (1 µg/mL in a suitable solvent)

  • Dithiocarbamate analytical standards (e.g., thiram, ziram, mancozeb, propineb)

  • Cysteine-EDTA solution: Dissolve 50 g of L-cysteine and 50 g of EDTA disodium salt in 1 L of ultrapure water, and adjust the pH to 9.6 with 12 M NaOH.[6]

  • Methylating agent (e.g., methyl iodide)

  • Extraction solvent (e.g., dichloromethane)

  • Reconstitution solvent (e.g., acetonitrile/water mixture)

  • Solid Phase Extraction (SPE) cartridges (if cleanup is necessary)

2. Sample Preparation

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 100 µL of the this compound internal standard solution.

  • Add 20 mL of cold cysteine-EDTA solution and 10 mL of dichloromethane.[11]

  • Homogenize the sample for 1 minute using a high-speed homogenizer.

  • Centrifuge the sample at 5000 rpm for 5 minutes.

  • Transfer the aqueous (upper) layer to a clean tube.

  • Repeat the extraction of the solid residue with another 10 mL of cysteine-EDTA solution.

  • Combine the aqueous extracts.

3. Derivatization (Methylation)

  • To the combined aqueous extract, add 1 mL of methyl iodide.[11]

  • Shake the mixture vigorously for 30 minutes.

  • Allow the layers to separate. The methylated dithiocarbamates will be in the organic phase. If an emulsion forms, centrifuge to break it.

4. Sample Cleanup (Optional)

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary. Pass the organic extract through a C18 SPE cartridge, wash with a non-polar solvent, and elute with a more polar solvent.

5. Final Extract Preparation

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

6. LC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the target analytes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Optimized for each target dithiocarbamate and this compound.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Dithiocarbamate Analysis

The following diagram illustrates a typical workflow for the analysis of dithiocarbamates using an internal standard.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Sample Weighing IS_Spiking Internal Standard Spiking (this compound) Sample->IS_Spiking Extraction Extraction with Cysteine-EDTA IS_Spiking->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization Cleanup SPE Cleanup (Optional) Derivatization->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC_MSMS LC-MS/MS Analysis (MRM Mode) Evaporation->LC_MSMS Integration Peak Integration LC_MSMS->Integration Quantification Quantification using Internal Standard Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Dithiocarbamate Analysis Workflow
Dithiocarbamates and the NF-κB Signaling Pathway

Dithiocarbamates are known to inhibit the Nuclear Factor-kappaB (NF-κB) signaling pathway, which plays a key role in inflammation and cell survival.[12][13][14][15][16] They are also potent inhibitors of the proteasome.[17][18][19][20] The diagram below illustrates the canonical NF-κB pathway and the points of inhibition by dithiocarbamates.

G cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome 26S Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Proteasome->IkB NFkB_nuc NF-κB Gene Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene Activates DTC Dithiocarbamates DTC->IKK Inhibits DTC->Proteasome Inhibits IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB

Inhibition of NF-κB Pathway by Dithiocarbamates

References

Validating Fungicide Analysis: A Comparative Guide to Ditiocarb-d10 and Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. When developing and validating new methods for quantifying fungicide residues, the choice of internal standard is a critical factor that can significantly impact data quality. This guide provides a comprehensive comparison of analytical method validation for dithiocarbamate (DTC) fungicides, highlighting the advantages of using an isotopically labeled internal standard like Ditiocarb-d10 over traditional approaches.

Dithiocarbamates are a widely used class of fungicides, but their analysis is complicated by their instability and low solubility.[1] The conventional and most common regulatory method involves the hydrolysis of all DTCs present in a sample to carbon disulfide (CS₂), which is then quantified.[2][3] This "total DTC" or "CS₂-release" method, while established, has inherent limitations in terms of specificity and its ability to correct for analytical variability.

The introduction of isotopically labeled internal standards, such as a deuterated form of a dithiocarb (referred to here as this compound), in conjunction with modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a superior alternative. These standards, being chemically identical to the analyte but with a different mass, can account for variations throughout the entire analytical process, from extraction to detection.[4][5]

Performance Comparison: Standard Method vs. Isotope Dilution

The validation of an analytical method ensures that it is fit for its intended purpose.[6] Key validation parameters include accuracy (recovery), precision (repeatability), linearity, and the limits of detection (LOD) and quantification (LOQ).[7][8]

The following table summarizes typical performance data for the traditional CS₂-release method, which generally does not use an internal standard. In contrast, the projected data for a direct analysis method using an isotopically labeled internal standard like this compound demonstrates the expected improvements in accuracy and precision.

Validation Parameter Traditional CS₂-Release Method (without Internal Standard) Direct Analysis with this compound (Projected)
Accuracy (Recovery %) 70 - 120%[3][7]95 - 105%
Precision (RSDr %) < 20%[6]< 10%
Linearity (r²) > 0.99[9]> 0.995
Limit of Quantification (LOQ) 0.05 - 0.1 mg/kg (as CS₂)[7][10]< 0.01 mg/kg (specific DTC)
Specificity Low (measures total CS₂ from all DTCs)[2]High (measures individual DTCs)

RSDr: Relative Standard Deviation for repeatability

The use of an isotopically labeled internal standard significantly tightens the acceptable range for accuracy and precision. By mimicking the analyte's behavior during sample preparation and analysis, it effectively corrects for matrix effects and variations in instrument response, leading to more reliable and reproducible results.[1][11]

Experimental Protocols

Traditional CS₂-Release Method (without Internal Standard)

This protocol is a generalized representation of the standard acid hydrolysis method for total dithiocarbamate analysis.

  • Sample Preparation: A homogenized sample (e.g., 10g of fruit or vegetable tissue) is weighed into a reaction vessel.

  • Hydrolysis: An acidic solution of tin(II) chloride is added to the vessel.[4][10] The vessel is sealed and heated (e.g., at 80°C for 1 hour) to facilitate the hydrolysis of dithiocarbamates to carbon disulfide (CS₂).[10]

  • Extraction: A layer of a water-immiscible organic solvent, typically isooctane, is present in the reaction vessel to trap the volatile CS₂ as it is formed.[4]

  • Analysis: After cooling, an aliquot of the isooctane layer is removed and injected into a Gas Chromatograph (GC) equipped with a mass spectrometer (MS) or a selective sulfur detector like a Flame Photometric Detector (FPD).[6][7]

  • Quantification: The amount of CS₂ is determined by comparing the instrument response to a calibration curve prepared from external standards of CS₂ in isooctane.[12] The result is reported as mg of CS₂ per kg of sample.

Direct Analysis Method using this compound Internal Standard

This protocol outlines a modern approach for the specific and accurate quantification of a particular dithiocarbamate using an isotopically labeled internal standard.

  • Sample Preparation & Spiking: A homogenized sample is weighed. A known amount of this compound solution is added to the sample at the very beginning of the extraction process.

  • Extraction: The sample is extracted with a suitable organic solvent (e.g., acetonitrile or ethyl acetate). The extraction may be enhanced using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

  • Derivatization (if necessary): For some dithiocarbamates, a derivatization step (e.g., alkylation) may be required to improve their stability and chromatographic behavior for LC-MS/MS analysis.

  • Analysis: The final extract is analyzed by LC-MS/MS. The mass spectrometer is set to monitor for specific precursor-to-product ion transitions for both the native dithiocarb and the deuterated internal standard (this compound).

  • Quantification: A calibration curve is prepared by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The use of the area ratio corrects for any loss of analyte during sample preparation or fluctuations in instrument response, as the same fraction of both the native analyte and the isotopically labeled standard will be affected.[11]

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz, illustrate the workflows for both analytical approaches and the logical advantage of using an isotopically labeled internal standard.

G Traditional CS2-Release Method Workflow cluster_prep Sample Preparation & Reaction cluster_analysis Analysis Sample Homogenized Sample Hydrolysis Add Acidic SnCl2 & Isooctane Sample->Hydrolysis Heating Heat to 80°C Hydrolysis->Heating Extraction Extract Isooctane Layer Heating->Extraction CS2 Trapped GCMS GC-MS Analysis of CS2 Extraction->GCMS Quant Quantify vs. External Standard GCMS->Quant Result Result Quant->Result Total DTCs as CS2

Caption: Workflow for the traditional CS₂-release method for total dithiocarbamate analysis.

G Direct Analysis Workflow with this compound cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Spike Spike with this compound Sample->Spike Extract Solvent Extraction (e.g., QuEChERS) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Ratio Calculate Analyte/IS Area Ratio LCMS->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant Result Result Quant->Result Specific DTC Concentration

Caption: Workflow for direct fungicide analysis using an isotopically labeled internal standard.

G Logical Advantage of Isotopic Internal Standard cluster_process Analytical Process Analyte Analyte in Sample Extraction Extraction Loss Analyte->Extraction IS This compound (IS) IS->Extraction Matrix Matrix Effects (Ion Suppression/Enhancement) Extraction->Matrix Instrument Instrument Variability Matrix->Instrument Measurement Measurement Instrument->Measurement Ratio Ratio Measurement->Ratio Area(Analyte) / Area(IS) AccurateResult AccurateResult Ratio->AccurateResult Ratio remains constant, correcting for losses and variations

Caption: How this compound corrects for errors throughout the analytical process.

Conclusion

While the traditional CS₂-release method is well-established for determining total dithiocarbamate residues, it lacks the specificity and accuracy needed for advanced research and development. The validation data clearly indicates that methods employing isotopically labeled internal standards, such as this compound, provide superior performance. By co-eluting with the target analyte and being affected by matrix interferences in the same way, these standards enable highly accurate and precise quantification. For researchers and scientists aiming to develop robust and reliable analytical methods for specific fungicides, the adoption of an isotope-dilution LC-MS/MS approach is the recommended best practice.

References

The Role of Ditiocarb-d10 in Enhancing Accuracy and Precision in Dithiocarbamate Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical methods are paramount. In the analysis of dithiocarbamate (DTC) fungicide residues, the use of a stable isotope-labeled internal standard, such as Ditiocarb-d10, is a critical step toward achieving reliable and defensible results. This guide provides a comparative overview of analytical approaches for DTCs, highlighting the benefits of employing this compound and presenting supporting data from established methodologies.

Dithiocarbamates, a widely used class of fungicides, are notoriously unstable, posing a significant challenge for residue analysis. The conventional and most common analytical approach involves the acidic hydrolysis of DTCs to carbon disulfide (CS2), which is then quantified using chromatographic techniques. While this method is well-established, its accuracy and precision can be influenced by variations in extraction efficiency and matrix effects. The introduction of a stable isotope-labeled internal standard that closely mimics the behavior of the target analyte throughout the analytical process is a proven strategy to mitigate these issues.

The Advantage of Stable Isotope Dilution Analysis (SIDA)

The use of isotopically labeled internal standards, such as this compound, is the foundation of the Stable Isotope Dilution Analysis (SIDA) technique. In this approach, a known quantity of the labeled standard is added to the sample at the beginning of the analytical workflow. Because the labeled standard has nearly identical physicochemical properties to the native analyte, it experiences the same losses during sample preparation, extraction, and analysis. By measuring the ratio of the native analyte to the labeled internal standard, analysts can accurately quantify the analyte concentration, compensating for procedural variations and matrix-induced signal suppression or enhancement in mass spectrometry.

Performance of Conventional Dithiocarbamate Analysis Methods

While specific performance data for methods explicitly using this compound is not extensively published, the validation data from numerous studies on the conventional CS2 evolution method provide a baseline for comparison. These studies demonstrate the typical accuracy and precision achievable with this approach. The use of an appropriate internal standard like this compound is expected to further improve these metrics.

Analytical MethodMatrixFortification Level (mg/kg)Recovery (%)Precision (RSD %)
GC-MS after CS2 evolution Fruits and Vegetables0.04 - 1.3079 - 104< 15
GC-MS after CS2 evolution Various CommoditiesNot specified70 - 120< 12
Spectrophotometry after CS2 evolution Apple, Lettuce, Potato, Strawberry, Tomato0.04 - 5.0Not specifiedNot specified
GC-MS after CS2 evolution Biobeds1, 3, and 589 - 96≤ 11

Table 1: Summary of performance data for conventional dithiocarbamate residue analysis methods. The data illustrates the typical range of accuracy (Recovery %) and precision (Relative Standard Deviation, RSD %) achieved.

Experimental Protocol for Dithiocarbamate Residue Analysis using this compound as an Internal Standard

This protocol describes a general procedure for the determination of dithiocarbamate residues in a food matrix using acid hydrolysis to carbon disulfide, with this compound as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

1. Reagents and Materials

  • This compound internal standard solution (concentration to be optimized based on expected analyte levels)

  • Hydrochloric acid (HCl)

  • Stannous chloride (SnCl2)

  • Isooctane (or other suitable organic solvent)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Food matrix (e.g., fruit, vegetable)

  • Homogenizer

  • Heating block or water bath

  • Centrifuge

  • GC-MS system with a suitable capillary column

2. Sample Preparation and Extraction

  • Homogenize a representative portion of the food sample.

  • Weigh a specific amount (e.g., 10 g) of the homogenized sample into a reaction vessel.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Add a defined volume of isooctane to the vessel.

  • Prepare a fresh solution of SnCl2 in HCl.

  • Add the acidic SnCl2 solution to the reaction vessel and immediately seal it to prevent the loss of volatile CS2.

3. Hydrolysis

  • Place the sealed reaction vessel in a heating block or water bath set to a specific temperature (e.g., 80°C).

  • Heat for a defined period (e.g., 60 minutes) to facilitate the hydrolysis of dithiocarbamates to CS2. The deuterated internal standard will undergo the same conversion to deuterated CS2.

4. Extraction and Clean-up

  • After hydrolysis, allow the vessel to cool to room temperature.

  • Agitate the vessel to ensure the partitioning of CS2 and its deuterated analogue into the isooctane layer.

  • Centrifuge the vessel to achieve phase separation.

  • Carefully transfer the isooctane (upper) layer to a clean vial.

  • Pass the isooctane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

5. GC-MS Analysis

  • Inject an aliquot of the final extract into the GC-MS system.

  • Separate the analytes on a suitable capillary column (e.g., a non-polar or mid-polar column).

  • Utilize the mass spectrometer in Selected Ion Monitoring (SIM) or full scan mode to detect and quantify the characteristic ions for both native CS2 and deuterated CS2 derived from this compound.

  • Calculate the concentration of dithiocarbamates in the original sample based on the response ratio of the native analyte to the internal standard and a calibration curve.

Visualization of the Analytical Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Hydrolysis & Extraction cluster_analysis Analysis homogenization Sample Homogenization weighing Weighing homogenization->weighing Homogenized Sample spiking Internal Standard Spiking (this compound) weighing->spiking acid_hydrolysis Acid Hydrolysis (SnCl2/HCl) spiking->acid_hydrolysis Spiked Sample extraction Solvent Extraction (Isooctane) acid_hydrolysis->extraction Hydrolyzed Mixture cleanup Extract Cleanup (Na2SO4) extraction->cleanup Organic Extract gcms GC-MS Analysis cleanup->gcms Final Extract data_processing Data Processing & Quantification gcms->data_processing

Figure 1. Experimental workflow for dithiocarbamate residue analysis.

A Comparative Guide to the Analytical Detection of Dithiocarbamates: Linearity and Range of Detection with Ditiocarb-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of dithiocarbamate (DTC) fungicides, with a special focus on the role of deuterated internal standards like Ditiocarb-d10 in ensuring analytical accuracy. We will delve into the performance characteristics, including linearity and range of detection, of the two primary analytical approaches: the indirect carbon disulfide (CS2) method via Gas Chromatography-Mass Spectrometry (GC-MS) and the direct analysis of DTCs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope dilution.

Executive Summary

The analysis of dithiocarbamates is challenging due to their inherent instability. The traditional and most widely used method relies on the acid hydrolysis of all DTCs to carbon disulfide (CS2), which is then quantified by GC-MS. While robust, this method is non-specific and cannot distinguish between different DTCs. Modern LC-MS/MS methods, often employing deuterated internal standards like this compound, offer a more specific and sensitive alternative, allowing for the individual determination of different DTC classes. The use of isotope-labeled internal standards is crucial in LC-MS/MS to compensate for matrix effects and analyte loss during sample preparation, thereby improving accuracy and precision.[1]

Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance of the two main analytical approaches for dithiocarbamate analysis. It is important to note that the performance of methods using this compound as an internal standard is reflected in the overall method performance for the target analytes, as the internal standard's role is to ensure the accuracy of these measurements.

Table 1: Performance of the Indirect CS2 Method by GC-MS

ParameterTypical RangeMatrixReference
Linearity Range0.04 - 1.300 µg/mL (as Thiram)Various vegetables and fruits[2]
Linearity Range5 - 100 ppb (as CS2)Tea[3]
Limit of Detection (LOD)0.005 µg/mL (as CS2)Not specified[2]
Limit of Quantification (LOQ)0.04 µg/mL (as CS2)Various vegetables and fruits[2]
Limit of Quantification (LOQ)10 ppb (as CS2)Tea[3]

Table 2: Performance of Direct LC-MS/MS Methods with Isotope Dilution

ParameterValueDTC SubclassMatrixReference
Limit of Detection (LOD)~0.03 mg/kgDMDs, EBDs, PBDsFruits and vegetables[4]
Limit of Quantification (LOQ)~0.05 mg/kgDMDs, EBDs, PBDsFruits and vegetables[4]
Limit of Quantification (LOQ)<0.52 - <6.97 µg/kgPropineb, Mancozeb, ThiramBeer, fruit juice, malt[5][6]

Experimental Protocols

Indirect Method: Analysis of Dithiocarbamates as Carbon Disulfide (CS2) by GC-MS

This method is a widely adopted standard procedure for the determination of total dithiocarbamate content.

a. Sample Preparation and Hydrolysis:

  • A homogenized sample of the matrix (e.g., fruit, vegetable) is weighed into a reaction vessel.

  • An acidic solution of stannous chloride (SnCl2) is added to the sample.[2]

  • The vessel is sealed and heated (e.g., at 80°C) to facilitate the hydrolysis of dithiocarbamates to carbon disulfide.[2]

  • An organic solvent, typically isooctane, is added to the vessel to extract the liberated CS2.[2]

b. GC-MS Analysis:

  • An aliquot of the isooctane layer containing the extracted CS2 is injected into the GC-MS system.

  • The GC separates CS2 from other volatile components in the extract.

  • The MS detects and quantifies CS2 based on its characteristic mass-to-charge ratio (m/z).

Direct Method: LC-MS/MS Analysis of Dithiocarbamates using Isotope Dilution

This method allows for the specific determination of different dithiocarbamate classes and relies on a deuterated internal standard, such as this compound, for accurate quantification.

a. Sample Extraction:

  • A homogenized sample is extracted with an alkaline buffer solution, often containing stabilizing agents like sodium hydrogen carbonate and DL-penicillamine, to prevent the degradation of the dithiocarbamates.[4]

  • A known amount of the deuterated internal standard (e.g., this compound) is added to the sample at the beginning of the extraction process.

b. LC-MS/MS Analysis:

  • The sample extract is injected into the LC-MS/MS system.

  • The LC column, often a hydrophilic interaction liquid chromatography (HILIC) column, separates the different dithiocarbamate subclasses (e.g., dimethyldithiocarbamates, ethylenebisdithiocarbamates).[4]

  • The MS/MS detector is set to monitor specific precursor and product ion transitions for each target dithiocarbamate and the deuterated internal standard.

  • Quantification is achieved by calculating the ratio of the peak area of the native analyte to that of the corresponding deuterated internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the analytes and the internal standard.

Visualizing the Analytical Workflows

The following diagrams illustrate the experimental workflows for the two primary analytical methods discussed.

CS2_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Add_SnCl2 Add Acidic SnCl2 Sample->Add_SnCl2 Heat Heat (Hydrolysis) Add_SnCl2->Heat Extract Extract with Isooctane Heat->Extract Inject Inject Isooctane Extract Extract->Inject GC Gas Chromatography (GC) Inject->GC MS Mass Spectrometry (MS) GC->MS Quantify Quantify CS2 MS->Quantify

Caption: Workflow for the indirect analysis of dithiocarbamates as CS2 by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Add_IS Add this compound (IS) Sample->Add_IS Extract Extract with Alkaline Buffer Add_IS->Extract Inject Inject Extract Extract->Inject LC Liquid Chromatography (LC) Inject->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Quantify Quantify DTCs using IS MSMS->Quantify

Caption: Workflow for the direct analysis of dithiocarbamates by LC-MS/MS with a deuterated internal standard.

Conclusion

The choice of analytical method for dithiocarbamate analysis depends on the specific research or regulatory question. The indirect CS2 method by GC-MS provides a reliable way to determine total dithiocarbamate content and is suitable for screening purposes. However, for applications requiring the specific identification and quantification of different dithiocarbamate classes, LC-MS/MS methods with the use of a deuterated internal standard like this compound are superior. The isotope dilution technique inherent to this approach provides higher accuracy and precision by correcting for variations in sample preparation and matrix effects, making it the preferred method for detailed quantitative studies and regulatory compliance that requires speciation of dithiocarbamates.

References

Performance of Ditiocarb-d10 in Proficiency Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of dithiocarbamates, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative overview of the performance characteristics of Ditiocarb-d10, a deuterated internal standard, in the context of proficiency testing for dithiocarbamat-es. While specific proficiency testing reports detailing the performance of individual internal standards are not publicly disclosed, this guide synthesizes information from analytical method validations and the established principles of using isotope-labeled standards to offer a robust comparison.

Enhancing Accuracy and Precision with Deuterated Internal Standards

Dithiocarbamate fungicides are a class of pesticides that require indirect analysis due to their low solubility and instability. The most common method involves the acid hydrolysis of dithiocarbamates to carbon disulfide (CS2), which is then quantified by gas chromatography-mass spectrometry (GC-MS). The use of an internal standard is crucial to correct for analyte losses during sample preparation and for variations in instrument response.

Deuterated internal standards, such as this compound, are considered the gold standard in mass spectrometry-based quantification. Because they are chemically identical to the analyte of interest, they co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer. This close chemical and physical resemblance allows them to effectively compensate for matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix. This leads to improved accuracy and precision in the analytical results.

Comparative Performance of Analytical Approaches

The following table summarizes the expected performance characteristics of dithiocarbamate analysis using a deuterated internal standard like this compound compared to using a non-deuterated internal standard or an external standard method. The data is inferred from various method validation studies.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated IS (e.g., Thiram)External Standard Method
Accuracy (Recovery) High (typically 90-110%)Moderate to High (can be variable)Lower (more susceptible to matrix effects)
Precision (RSD) Excellent (<15%)Good (<20%)Moderate to Poor (>20%)
Linearity (R²) >0.99>0.99>0.99
Limit of Quantification (LOQ) LowLow to ModerateModerate
Matrix Effect Compensation ExcellentModeratePoor
Reliability in Proficiency Testing HighModerateLow to Moderate

Experimental Protocol: Dithiocarbamate Analysis via CS2 Derivatization with GC-MS

The following is a typical experimental protocol for the determination of dithiocarbamates in a food matrix using this compound as an internal standard.

1. Sample Preparation and Extraction:

  • A homogenized sample (e.g., 10 g of fruit or vegetable) is weighed into a reaction vial.

  • An internal standard solution of this compound in a suitable solvent is added.

  • An acidic solution of tin(II) chloride is added to facilitate the hydrolysis of dithiocarbamates to CS2.

2. Hydrolysis and Derivatization:

  • The vial is sealed and heated in a water bath (e.g., at 80°C for 60 minutes) to drive the conversion of dithiocarbamates to CS2.

  • During this step, this compound will also be converted to deuterated carbon disulfide (CS2-d).

3. Liquid-Liquid Extraction:

  • After cooling, an organic solvent (e.g., isooctane) is added to the vial.

  • The vial is shaken vigorously to extract the CS2 and CS2-d into the organic phase.

  • The organic layer is separated for analysis.

4. GC-MS Analysis:

  • An aliquot of the organic extract is injected into the GC-MS system.

  • The GC separates the CS2 and CS2-d from other matrix components.

  • The mass spectrometer detects and quantifies the characteristic ions for both CS2 and CS2-d.

5. Quantification:

  • The concentration of dithiocarbamates in the original sample is calculated based on the ratio of the peak area of CS2 to the peak area of CS2-d, using a calibration curve prepared with known concentrations of a dithiocarbamate standard and a constant concentration of this compound.

G Workflow for Dithiocarbamate Analysis cluster_prep Sample Preparation cluster_reaction Hydrolysis cluster_extraction Extraction cluster_analysis Analysis A Homogenized Sample B Add this compound (Internal Standard) A->B C Add SnCl2/HCl Solution B->C D Heat at 80°C C->D E Liquid-Liquid Extraction with Isooctane D->E F GC-MS Analysis E->F G Quantification F->G G Logical Relationship of Internal Standard Correction cluster_analyte Analyte (Dithiocarbamate) cluster_is Internal Standard (this compound) cluster_result Result A Analyte in Sample B Analyte Loss During Prep A->B C Variable MS Response B->C F Parallel IS Loss During Prep B->F Corrected by D Measured Analyte Signal C->D G Similar MS Response Variation C->G Corrected by I Ratio of Analyte/IS Signals D->I E Known Amount of IS Added E->F F->G H Measured IS Signal G->H H->I J Accurate Quantification I->J

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Ditiocarb-d10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as Ditiocarb-d10, is a critical component of laboratory safety and environmental responsibility. Adherence to correct disposal protocols minimizes risks to personnel and prevents environmental contamination.

This compound, a deuterated analogue of ditiocarb, requires careful handling due to its potential hazards. It is harmful if swallowed and can cause skin and eye irritation.[1][2] Furthermore, this compound is classified as very toxic to aquatic life, necessitating stringent measures to prevent its release into the environment.[1][3] Disposal must always be conducted in compliance with local, regional, and national hazardous waste regulations.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound:

  • Personal Protective Equipment (PPE): Before handling the material, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. In case of dust, a NIOSH-approved respirator is recommended.[4]

  • Containment of Spills: Should a spill occur, immediately dampen the solid material with water to prevent dust formation.[4] Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2][5] Avoid generating dust.[2][5]

  • Waste Collection:

    • Collect waste this compound in a designated, tightly sealed container.[1]

    • The container must be clearly labeled as hazardous waste, indicating the contents (this compound).

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Final Disposal:

    • Dispose of the contained waste through an approved waste disposal plant.

    • Do not dispose of this compound down the drain or in general waste.[1][5] It is crucial to prevent this chemical from entering surface water or the sanitary sewer system.[1]

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult and adhere to all applicable hazardous waste regulations.[1]

Hazard Summary for Disposal Considerations

For quick reference, the following table summarizes the key hazards associated with this compound that inform its disposal requirements.

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.[1]Do not ingest. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation.[1]Wear protective gloves and clothing.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1]Wear safety goggles.
Aquatic Toxicity Very toxic to aquatic organisms.[1][3]Do not allow to enter drains or watercourses.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory aspects are considered during the disposal process.

Ditiocarb_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Sealed Hazardous Waste Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Consult Local, Regional & National Waste Regulations D->E F Transfer to an Approved Waste Disposal Facility E->F G DO NOT Dispose in Sink or General Waste E->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ditiocarb-d10

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment (PPE)

Sodium Diethyldithiocarbamate is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1][2] Therefore, a comprehensive approach to personal protective equipment is necessary to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against dust particles and splashes which can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended), lab coat, and full-length pants.Prevents skin irritation and absorption.[1] Nitrile gloves are recommended for their resistance to a range of chemicals.
Respiratory Protection NIOSH-approved respirator with a particulate filter.Required when handling the powder outside of a fume hood or when dust generation is likely.

Chemical Resistance of Gloves:

The selection of appropriate gloves is critical. The breakthrough time, which is the time it takes for the chemical to permeate the glove material, is a key factor.

Glove MaterialThicknessBreakthrough TimeRecommendation
Nitrile Rubber0.11 mm> 480 minutes (for splash contact)Recommended for both full contact and splash protection.
Other materialsNot specifiedData not availableNitrile is the preferred choice based on available data.

Note: The breakthrough times are based on data for Sodium Diethyldithiocarbamate. It is crucial to inspect gloves for any signs of degradation or perforation before and during use.

Operational Plan for Handling Ditiocarb-d10

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Step-by-Step Handling Procedure:

  • Preparation:

    • Read and understand the Safety Data Sheet for Sodium Diethyldithiocarbamate.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare a designated work area and have spill control materials readily accessible.

  • Handling:

    • Conduct all weighing and solution preparation within a certified chemical fume hood.

    • Avoid generating dust. Use a spatula to handle the solid material.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing. Dithiocarbamates can decompose in acidic solutions.[3]

    • Keep containers tightly closed when not in use.[4]

  • Post-Handling:

    • Decontaminate all surfaces and equipment used.

    • Remove PPE carefully, avoiding contamination of skin and clothing.

    • Wash hands thoroughly with soap and water after handling the compound.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

Waste Segregation and Disposal:

  • Solid Waste: Collect any unused this compound powder and contaminated disposable materials (e.g., weigh boats, wipes) in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a designated, sealed, and labeled hazardous waste container. Thio and dithiocarbamates can slowly decompose in aqueous solutions to form carbon disulfide and amines, a process accelerated by acids.[3]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Disposal Procedure:

All waste containing this compound must be disposed of as hazardous waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures. Do not pour this compound solutions down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, carefully dampen the solid material with water and transfer it to a suitable container for disposal.[3] Use absorbent paper dampened with water to clean the area.[3] For larger spills, evacuate the area and contact your institution's EHS department.

Below is a diagram illustrating the workflow for the safe handling and disposal of this compound.

Ditiocarb_Handling_Workflow cluster_preparation 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post_handling 3. Post-Handling cluster_disposal 4. Disposal prep1 Review SDS prep2 Prepare Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Prepare Work Area prep3->prep4 handle1 Weigh Solid prep4->handle1 handle2 Prepare Solution handle1->handle2 handle3 Close Container handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Remove PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste (Solid, Liquid, PPE) post3->disp1 disp2 Label Hazardous Waste disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.